molecular formula C4H4BrN3O B112849 2-Amino-5-bromo-4-pyrimidinol CAS No. 61937-71-1

2-Amino-5-bromo-4-pyrimidinol

Cat. No.: B112849
CAS No.: 61937-71-1
M. Wt: 190 g/mol
InChI Key: PDLZQTZTKDRRAP-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-pyrimidinol is a key chemical scaffold in medicinal chemistry and immunology research, primarily recognized for its role as a core structure in developing interferon-inducing agents . Early studies identified its prototype, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, as a potent low-molecular-weight compound capable of stimulating interferon production in vivo, thereby mediating an antiviral response . This foundational activity has made subsequent 6-substituted derivatives a significant focus for investigating novel antiviral therapeutics . Researchers utilize this compound and its analogues to explore a broad spectrum of bioactivities. The 5-bromo-6-phenyl derivative, for instance, has demonstrated an intriguing profile of immunomodulatory activity that is linked to its antiviral and antitumor effects in preclinical models . The compound's value is enhanced by its synthetic versatility; a highly regioselective lithiation-substitution protocol enables efficient elaboration at the C-6 position, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies . This makes this compound a crucial building block for discovering new agents in antiviral, antitumor, and immunomodulation research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLZQTZTKDRRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333576
Record name 2-Amino-5-bromopyrimidin-4(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID90333576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61937-71-1
Record name 2-Amino-5-bromopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-pyrimidinol (CAS 61937-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-bromo-4-pyrimidinol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide a predictive framework for its synthesis, spectral characteristics, and potential biological activities.

Core Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core, which is a key structural motif in numerous biologically active molecules, including nucleobases. The presence of an amino group, a bromine atom, and a hydroxyl group provides multiple sites for chemical modification, making it a potentially valuable building block in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The known and predicted properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 61937-71-1-
Molecular Formula C₄H₄BrN₃O[1]
Molecular Weight 190.00 g/mol [1]
Exact Mass 188.95 u[1]
Melting Point 284-285 °C-
Appearance Solid (predicted)-
Elemental Analysis C: 25.29%, H: 2.12%, Br: 42.05%, N: 22.12%, O: 8.42%[1]
¹H NMR Data not available. Predicted to show a singlet for the C6-H and broad signals for the -NH₂ and -OH protons.[2]
IR Spectroscopy Data not available. Predicted to show characteristic peaks for N-H, O-H, C=O, and C-Br stretching.[2]
Mass Spectrometry m/z: 188.95 (M+), 190.95 (M+2)[1]

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G reactant 2-Amino-4-pyrimidinol product This compound reactant->product Bromination reagent N-Bromosuccinimide (NBS) in Acetonitrile

A plausible reaction scheme for the synthesis of this compound.

Materials:

  • 2-Amino-4-pyrimidinol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-pyrimidinol in acetonitrile.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution.

  • Allow the reaction mixture to stir at room temperature, protected from light, overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with water.

  • Collect the solid by filtration and dry under vacuum to yield the final product.

Workflow Diagram:

G start Dissolve 2-Amino-4-pyrimidinol in Acetonitrile cool Cool solution in ice bath start->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs stir Stir overnight at room temperature add_nbs->stir monitor Monitor reaction by TLC stir->monitor evaporate Remove solvent under reduced pressure monitor->evaporate wash Wash solid with water evaporate->wash filter_dry Filter and dry the product wash->filter_dry end This compound filter_dry->end

A generalized workflow for the synthesis of this compound.

Predicted Spectral Analysis

Detailed spectral data for this compound is not currently available in public databases. However, an analysis of its structure allows for the prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple. The pyrimidine ring has one proton at the 6-position, which would likely appear as a singlet. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

IR Spectroscopy

The infrared spectrum would provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

  • O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

  • C=O stretching: A strong absorption around 1650-1700 cm⁻¹ (due to tautomerism with the pyrimidinone form).

  • C-Br stretching: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of small molecules such as HCN or CO.

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for this compound, the pyrimidine scaffold is a cornerstone in medicinal chemistry.[3] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Kinase Inhibition

Many pyrimidine-based compounds have been developed as kinase inhibitors.[4] The 2-aminopyrimidine moiety is a well-established pharmacophore that can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases. The bromine atom at the 5-position serves as a useful handle for introducing further chemical diversity through cross-coupling reactions, which can be exploited to enhance potency and selectivity for specific kinase targets.

G compound This compound Derivative kinase Kinase ATP-binding site compound->kinase Binds to inhibition Inhibition of Kinase Activity kinase->inhibition atp ATP atp->kinase Binds to downstream Downstream Signaling Blocked inhibition->downstream cellular_effect Anticancer/Antiviral Effect downstream->cellular_effect

A conceptual diagram of kinase inhibition by a derivative of this compound.

Anticancer and Antiviral Potential

The structural similarities of this compound to nucleobases suggest its potential as an antimetabolite. Brominated pyrimidine derivatives have been investigated for their ability to be incorporated into DNA or RNA, thereby disrupting nucleic acid synthesis and leading to cytotoxic effects in rapidly dividing cancer cells or inhibiting viral replication.[5] Further derivatization of this core structure could lead to the development of novel anticancer and antiviral agents.

Conclusion

This compound is a chemical entity with significant potential as a building block in drug discovery. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. While detailed experimental data for this specific molecule is sparse, the information available for related compounds provides a strong rationale for its further investigation in the fields of medicinal chemistry and chemical biology. Future research should focus on the development of a robust synthetic protocol, full characterization of its spectral properties, and a thorough evaluation of its biological activities.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Amino-5-bromo-4-hydroxypyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidine core followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Overall Synthetic Pathway

The synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine is most effectively achieved through a two-step sequence. The initial step involves the construction of the 2-amino-4-hydroxypyrimidine (also known as isocytosine) ring via a condensation reaction. The subsequent step is the electrophilic bromination of this pyrimidine at the C-5 position, which is the most reactive site for such substitutions in this heterocyclic system.

Overall_Workflow start Starting Materials (Guanidine, Ethyl Cyanoacetate) step1 Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine start->step1 intermediate 2-Amino-4-hydroxypyrimidine step1->intermediate step2 Step 2: Bromination intermediate->step2 product 2-Amino-5-bromo-4-hydroxypyrimidine step2->product

Caption: Overall workflow for the synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine.

Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine

The initial and foundational step is the synthesis of the pyrimidine core structure, 2-amino-4-hydroxypyrimidine. A well-established and reliable method for this is the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[1][2]

Reaction Scheme

Step1_Reaction r1 Guanidine product 2-Amino-4-hydroxypyrimidine r2 Ethyl Cyanoacetate reagent Sodium Ethoxide Ethanol reagent->product Condensation

Caption: Reaction scheme for the synthesis of 2-Amino-4-hydroxypyrimidine.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by dissolving 23 g (1 g-atom) of sodium in 250 mL of anhydrous ethanol.

  • Addition of Ethyl Cyanoacetate: Once all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride. Filter the resulting sodium chloride precipitate to obtain a clear filtrate containing free guanidine.

  • Reaction: Add the guanidine solution to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2 hours.

  • Work-up and Isolation: Evaporate the reaction mixture to dryness. Dissolve the resulting solid in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Purification: Cool the solution to induce crystallization. The product, 2-amino-4-hydroxypyrimidine, will separate as yellow needles. Filter the crystals, wash with cold water, and dry.

Quantitative Data for Step 1
Reactant/ReagentMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
SodiumNa22.992.046 g
EthanolC₂H₆O46.07-500 mL
Ethyl CyanoacetateC₅H₇NO₂113.121.0113 g
Guanidine HClCH₆ClN₃95.531.0297 g
Product C₄H₅N₃O 111.10 -89-91 g (80-82% Yield)
Product Characterization
Melting Point 260-270 °C (decomposes)[2]
Appearance Yellow needles[2]

Step 2: Synthesis of 2-Amino-5-bromo-4-hydroxypyrimidine

The second step involves the regioselective bromination of 2-amino-4-hydroxypyrimidine. The electron-donating amino and hydroxyl groups activate the pyrimidine ring, directing electrophilic substitution to the C-5 position. N-Bromosuccinimide (NBS) is a suitable and commonly used reagent for this transformation, offering milder reaction conditions compared to liquid bromine.[3][4]

Reaction Scheme

Step2_Reaction reactant 2-Amino-4-hydroxypyrimidine product 2-Amino-5-bromo-4-hydroxypyrimidine reagent N-Bromosuccinimide (NBS) DMF reagent->product Bromination

Caption: Reaction scheme for the bromination of 2-Amino-4-hydroxypyrimidine.

Experimental Protocol

This protocol is a general method adapted for the bromination of an activated pyrimidine ring.[5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-hydroxypyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice water. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and then with a small amount of a suitable organic solvent like acetonitrile or ethanol to remove any unreacted NBS and succinimide byproduct. Dry the solid to obtain the final product.

Quantitative Data for Step 2
Reactant/ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (Example)Quantity (Example)
2-Amino-4-hydroxypyrimidineC₄H₅N₃O111.100.111.1 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.117.8 g
DMFC₃H₇NO73.09-~100 mL
Product C₄H₄BrN₃O 190.00 -Yield dependent on optimization

Characterization of 2-Amino-5-bromo-4-hydroxypyrimidine

The following table summarizes the key physicochemical properties of the final product.

PropertyValueReference
CAS Number 61937-71-1[8]
Molecular Formula C₄H₄BrN₃O[8]
Molecular Weight 190.00 g/mol [8]
Boiling Point 379.5°C at 760 mmHg[8]
Storage Keep in a dark place, store at 2-8°C[8]

References

2-Amino-5-bromo-4-pyrimidinol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2-Amino-5-bromo-4-pyrimidinol. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Structure and IUPAC Name

This compound exists in tautomeric forms, with the equilibrium favoring the pyrimidinone structure. The two primary tautomers are 2-amino-5-bromopyrimidin-4-ol and 2-amino-5-bromo-1H-pyrimidin-4-one. The IUPAC name for the more stable pyrimidinone tautomer is 2-amino-5-bromo-1H-pyrimidin-4-one .

Chemical Structures of Tautomers:

  • Pyrimidinol form: 2-amino-5-bromopyrimidin-4-ol

  • Pyrimidinone form: 2-amino-5-bromo-1H-pyrimidin-4-one

The SMILES string for the pyrimidinol form is OC1=NC(N)=NC=C1Br.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including reaction setup and purification.

PropertyValueSource
CAS Number 61937-71-1[1][2]
Molecular Formula C4H4BrN3O[2]
Molecular Weight 190.00 g/mol [2]
Exact Mass 188.95 g/mol [2]
Melting Point 284-285 °C[1]
Boiling Point 379.5 °C at 760 mmHg[3]
Elemental Analysis C: 25.29%, H: 2.12%, Br: 42.05%, N: 22.12%, O: 8.42%[2]

Experimental Protocols

A plausible synthetic route for this compound could involve the bromination of 2-amino-4-pyrimidinol. Researchers should adapt and optimize existing protocols for similar structures, with careful monitoring of the reaction progress and characterization of the final product.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine and pyrimidinone are recognized for their diverse biological activities, including potential applications as antimicrobial and anticancer agents.[5][6] Notably, certain pyrimidinone compounds have been identified as inducers of interferon, which are critical signaling proteins in the innate immune response and have established antitumor effects.[7] A closely related compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), has been investigated as an oral interferon inducer in cancer patients.

The induction of interferons by compounds like this compound can trigger the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in mediating the cellular response to interferons, leading to the transcription of interferon-stimulated genes (ISGs) that can inhibit viral replication and suppress tumor growth.

Below is a diagram illustrating a simplified representation of the interferon-induced JAK-STAT signaling pathway.

Interferon_Signaling_Pathway Interferon-Induced JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon IFN_Receptor IFNAR1 IFNAR2 Interferon->IFN_Receptor Binding JAK1 JAK1 IFN_Receptor->JAK1 Activation TYK2 TYK2 IFN_Receptor->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3_Complex STAT1 (P) STAT2 (P) IRF9 STAT1->ISGF3_Complex STAT2->ISGF3_Complex IRF9 IRF9 IRF9->ISGF3_Complex ISRE Interferon-Stimulated Response Element (ISRE) ISGF3_Complex->ISRE Translocation & Binding ISG_Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG_Transcription Initiation Antiviral_Antitumor_Response Antiviral & Antitumor Cellular Response ISG_Transcription->Antiviral_Antitumor_Response Leads to

Caption: Interferon-Induced JAK-STAT Signaling Pathway.

References

2-Amino-5-bromo-4-pyrimidinol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the core physicochemical properties of 2-Amino-5-bromo-4-pyrimidinol, a chemical compound relevant to various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Chemical Formula C4H4BrN3O[1][2]
Molecular Weight 190.00 g/mol [1][2]
Exact Mass 188.95 Da[2]
CAS Number 61937-71-1[1]

Elemental Analysis

The elemental composition of this compound is as follows:

  • Carbon (C): 25.29%[2]

  • Hydrogen (H): 2.12%[2]

  • Bromine (Br): 42.05%[2]

  • Nitrogen (N): 22.12%[2]

  • Oxygen (O): 8.42%[2]

Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental physicochemical properties of a single chemical compound. Such visualizations and methodologies would be relevant in the context of biological or chemical processes involving this molecule.

References

An In-depth Technical Guide to the Tautomeric Landscape of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and analytical characterization of heterocyclic compounds. This technical guide provides a comprehensive exploration of the potential tautomeric forms of 2-Amino-5-bromo-4-pyrimidinol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document extrapolates from established principles of keto-enol and amino-imino tautomerism in related pyrimidine systems to predict and analyze its tautomeric landscape. This guide includes a discussion of the relative stabilities of the putative tautomers, detailed hypothetical experimental protocols for their investigation, and visualizations of the tautomeric equilibria.

Introduction to Tautomerism in Pyrimidines

The pyrimidine ring is a core scaffold in numerous biologically significant molecules, including nucleobases. The presence of amino and hydroxyl substituents on the pyrimidine ring introduces the possibility of tautomerism, which can significantly influence molecular recognition, hydrogen bonding patterns, and ultimately, biological function. The two primary forms of tautomerism relevant to this compound are keto-enol and amino-imino tautomerism.

  • Keto-Enol Tautomerism: This involves the migration of a proton between an oxygen atom and a carbon atom, leading to an equilibrium between a keto (or lactam) form and an enol (or lactim) form. For 4-hydroxypyrimidines, the equilibrium generally favors the keto (pyrimidinone) form.[1][2][3]

  • Amino-Imino Tautomerism: This involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, resulting in an equilibrium between an amino form and an imino form. For 2-aminopyrimidines, the amino tautomer is typically the more stable form.[4][5][6]

Potential Tautomers of this compound

Based on the principles of keto-enol and amino-imino tautomerism, this compound can be predicted to exist in at least four tautomeric forms. The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature.

The principal tautomeric forms are depicted below:

Tautomers T1 This compound (Enol-Amino) T2 2-Amino-5-bromo-pyrimidin-4(3H)-one (Keto-Amino) T1->T2 Keto-Enol T3 2-Imino-5-bromo-4-pyrimidinol (Enol-Imino) T1->T3 Amino-Imino T4 2-Imino-5-bromo-pyrimidin-4(3H)-one (Keto-Imino) T2->T4 Amino-Imino T3->T4 Keto-Enol

Figure 1: Potential tautomers of this compound.

Relative Stability of Tautomers (Predicted)

  • Keto vs. Enol: For 4-hydroxypyrimidines, the keto (pyrimidinone) form is generally more stable than the enol form.[1][2] This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the ring.

  • Amino vs. Imino: The amino form of 2-aminopyrimidines is typically favored over the imino form.[4][6] The aromaticity of the pyrimidine ring is better preserved in the amino tautomer.

Based on these established trends, the 2-Amino-5-bromo-pyrimidin-4(3H)-one (Keto-Amino) tautomer is predicted to be the most stable and, therefore, the predominant species at equilibrium under physiological conditions. The relative energies of the other tautomers are expected to be higher.

Table 1: Predicted Relative Stabilities of this compound Tautomers

TautomerCommon NamePredicted Relative Stability
2-Amino-5-bromo-pyrimidin-4(3H)-oneKeto-AminoMost Stable
This compoundEnol-AminoLess Stable
2-Imino-5-bromo-pyrimidin-4(3H)-oneKeto-IminoLess Stable
2-Imino-5-bromo-4-pyrimidinolEnol-IminoLeast Stable

Proposed Experimental Protocols for Tautomer Analysis

To empirically determine the tautomeric equilibrium of this compound, a combination of synthetic, spectroscopic, and computational methods would be required.

Synthesis of this compound

A potential synthetic route could be adapted from methods used for similar pyrimidine derivatives.[7][8][9][10]

Hypothetical Protocol:

  • Starting Material: 2-Amino-4-hydroxypyrimidine.

  • Bromination: The starting material is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is isolated. Purification is achieved through recrystallization or column chromatography to yield pure this compound.

Synthesis Start 2-Amino-4-hydroxypyrimidine Reaction Bromination Reaction Start->Reaction Reagents Brominating Agent (e.g., NBS) Reagents->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Monitoring TLC/HPLC Monitoring Reaction->Monitoring Workup Quenching & Isolation Monitoring->Workup Purification Recrystallization/ Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: Proposed workflow for the synthesis of this compound.
Spectroscopic Analysis

Spectroscopic techniques are powerful tools for elucidating the predominant tautomeric forms in solution and the solid state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons, particularly the NH and OH protons, can provide strong evidence for the dominant tautomer. The disappearance of the OH proton signal and the appearance of an NH proton signal at a different chemical shift would indicate the presence of the keto form.

    • ¹³C NMR: The chemical shift of the C4 carbon would be significantly different for the enol (C-OH) and keto (C=O) forms.

    • ¹⁵N NMR: This technique can be highly informative for distinguishing between amino and imino tautomers, as the chemical environment of the nitrogen atoms changes substantially.

  • Infrared (IR) Spectroscopy:

    • The keto form will exhibit a characteristic C=O stretching vibration (typically in the range of 1650-1700 cm⁻¹).

    • The enol form will show an O-H stretching vibration (around 3200-3600 cm⁻¹) and a C=N stretching vibration.

    • The amino form will have N-H stretching vibrations, while the imino form will have a C=N stretching vibration at a different frequency.

  • UV-Vis Spectroscopy:

    • The different tautomers will have distinct electronic transitions and, therefore, different absorption maxima (λmax). By studying the UV-Vis spectra in solvents of varying polarity, shifts in the tautomeric equilibrium can be observed.[11]

Table 2: Expected Spectroscopic Signatures for the Tautomers of this compound

TautomerKey ¹H NMR Signals (Predicted)Key IR Bands (Predicted, cm⁻¹)
Enol-Amino-OH, -NH₂~3600-3200 (O-H, N-H)
Keto-Amino-NH (ring), -NH₂~3400-3200 (N-H), ~1680 (C=O)
Enol-Imino-OH, =NH~3600-3300 (O-H, N-H), ~1640 (C=N)
Keto-Imino-NH (ring), =NH~3300 (N-H), ~1680 (C=O), ~1640 (C=N)
Computational Chemistry

In the absence of extensive experimental data, computational methods can provide valuable insights into the relative stabilities of the tautomers.

Proposed Computational Protocol:

  • Structure Optimization: The geometries of all possible tautomers would be optimized using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).

  • Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., MP2 or CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.

  • Solvation Effects: The influence of a solvent (e.g., water, DMSO) can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Spectroscopic Prediction: The computational models can also be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.

Computational_Workflow Input Hypothetical Tautomer Structures DFT_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->DFT_Opt Energy_Calc Single-Point Energy Calculation (MP2 or CCSD(T)) DFT_Opt->Energy_Calc Solvation Inclusion of Solvent Effects (PCM) Energy_Calc->Solvation Spec_Pred Prediction of Spectroscopic Data (NMR, IR) Solvation->Spec_Pred Comparison Comparison with Experimental Data Spec_Pred->Comparison Output Relative Stabilities and Predicted Spectra Comparison->Output

Figure 3: A logical workflow for the computational analysis of tautomers.

Conclusion

The tautomeric behavior of this compound is a critical aspect that will influence its chemical reactivity, physical properties, and potential biological activity. Based on established principles of tautomerism in analogous pyrimidine systems, the keto-amino tautomer, 2-Amino-5-bromo-pyrimidin-4(3H)-one, is predicted to be the most stable form. This guide has outlined a comprehensive approach, combining synthesis, spectroscopy, and computational chemistry, to experimentally and theoretically characterize the tautomeric landscape of this molecule. Such a detailed understanding is invaluable for researchers in the fields of medicinal chemistry and drug development, as it provides a solid foundation for structure-activity relationship studies and the rational design of new therapeutic agents.

References

Navigating the Solubility of 2-Amino-5-bromo-4-pyrimidinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the current understanding of the solubility of 2-Amino-5-bromo-4-pyrimidinol in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines a path forward for characterizing this key physicochemical property.

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for this compound in common organic solvents. While its chemical properties are documented, its behavior in various solvent systems, a critical parameter for synthesis, purification, formulation, and preclinical development, remains largely uncharacterized. This guide provides a generalized, robust experimental protocol for determining the solubility of this compound and visualizes the workflow to aid in experimental design.

Current State of Solubility Data

Presently, there is no publicly available quantitative data on the solubility of this compound in organic solvents. The table below summarizes the current status for a range of common solvents, highlighting the need for empirical studies.

Table 1: Quantitative Solubility Data for this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/100mL)
MethanolNot AvailableNo Data Available
EthanolNot AvailableNo Data Available
AcetoneNot AvailableNo Data Available
AcetonitrileNot AvailableNo Data Available
DichloromethaneNot AvailableNo Data Available
Dimethylformamide (DMF)Not AvailableNo Data Available
Dimethyl Sulfoxide (DMSO)Not AvailableNo Data Available
Ethyl AcetateNot AvailableNo Data Available
Tetrahydrofuran (THF)Not AvailableNo Data Available
TolueneNot AvailableNo Data Available

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid compound like this compound. This isothermal equilibrium method is a standard approach for generating reliable and reproducible solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached. The exact time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a volumetric flask. This step is critical to remove all undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Use the previously generated calibration curve to quantify the concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions analyze Analyze via HPLC/UV-Vis prep_standards->analyze Calibration Curve prep_slurry Prepare Slurry (Excess Solid + Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_slurry->equilibrate sample Withdraw & Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Generalized workflow for the experimental determination of solubility.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical dataset that is currently unavailable. The lack of this information presents a significant hurdle in the efficient development of processes involving this compound. It is strongly recommended that researchers undertake systematic solubility studies using the protocol outlined in this guide. The resulting data will be invaluable for optimizing reaction conditions, developing effective purification strategies, and enabling rational formulation design, thereby accelerating the research and development timeline for any therapeutic agent derived from this intermediate.

An In-depth Technical Guide to 2-Amino-5-bromo-4-pyrimidinol: Sourcing and Procurement for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and handling of 2-Amino-5-bromo-4-pyrimidinol (CAS No. 61937-71-1). This pyrimidinol derivative is a valuable building block in medicinal chemistry and drug discovery, making reliable sourcing and understanding of its properties critical for successful research outcomes.

Core Compound Data

This compound is a heterocyclic organic compound with the molecular formula C4H4BrN3O. Its structure, featuring a pyrimidine core with amino, bromo, and hydroxyl substituents, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Supplier and Purchasing Information

A critical aspect of utilizing this compound in research is identifying reliable suppliers who can provide high-purity material. The following table summarizes publicly available data from various suppliers. Please note that pricing and availability are often subject to change and may require direct inquiry.

SupplierCAS NumberMolecular Weight ( g/mol )Melting Point (°C)PurityAvailable QuantitiesPrice
--INVALID-LINK--61937-71-1190.00284-285InquireInquireInquire
--INVALID-LINK--61937-71-1190.00InquireInquireInquireInquire
--INVALID-LINK--61937-71-1190.00InquireInquireInquireInquire
--INVALID-LINK--61937-71-1InquireInquireInquireOn requestInquire
--INVALID-LINK--61937-71-1190.00InquireInquireInquireInquire
--INVALID-LINK--61937-71-1InquireInquire95%InquireInquire
--INVALID-LINK--61937-71-1InquireInquireInquireInquireInquire
--INVALID-LINK--61937-71-1190.00InquireInquireInquireInquire
--INVALID-LINK--61937-71-1InquireInquireInquireInquireInquire
--INVALID-LINK--61937-71-1InquireInquireInquireInquireInquire

Experimental Protocols

Representative Synthesis of a Substituted Pyrimidinol Derivative

This protocol outlines the condensation reaction of a 1,3-dicarbonyl compound with a guanidine derivative to form the pyrimidine core.

Materials:

  • Diethyl malonate (or a suitable 1,3-dicarbonyl precursor)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Appropriate workup and purification solvents (e.g., water, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride, followed by the dropwise addition of diethyl malonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid, which will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent to yield the desired pyrimidinol derivative.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, will need to be optimized for the synthesis of derivatives of this compound.

Visualizing Workflows and Pathways

To aid researchers, the following diagrams, generated using Graphviz, illustrate a typical procurement workflow and a hypothetical signaling pathway where a derivative of this compound might be involved.

procurement_workflow cluster_sourcing Sourcing & Selection cluster_purchasing Purchasing & Logistics cluster_qc Quality Control & Use start Identify Need for This compound search Search Scientific Databases & Supplier Catalogs start->search identify Identify Potential Suppliers search->identify request_quotes Request Quotes & Lead Times identify->request_quotes compare Compare Purity, Price, & Availability request_quotes->compare select Select Supplier compare->select purchase_order Generate Purchase Order select->purchase_order shipping Arrange Shipping & Handling purchase_order->shipping receive Receive Shipment shipping->receive verify Verify Certificate of Analysis receive->verify qc_test Perform In-house QC (e.g., NMR, LC-MS) verify->qc_test approve Approve for Research Use qc_test->approve end Use in Experiments approve->end

Procurement Workflow for a Chemical Reagent

hypothetical_pathway cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_nuclear_events Nuclear Events receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Activates cell_proliferation Cell Proliferation gene_expression->cell_proliferation Leads to inhibitor Derivative of This compound inhibitor->raf Inhibits

Hypothetical Kinase Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2-Amino-5-bromo-4-pyrimidinol and its Analogs in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among the numerous derivatives, 2-amino-5-bromopyrimidines serve as crucial intermediates in the synthesis of novel therapeutic agents. This technical guide explores the synthesis, biological activities, and therapeutic potential of this compound and its structurally related analogs, with a focus on their application in the development of kinase inhibitors for cancer therapy.

The strategic placement of the amino and bromo substituents on the pyrimidine ring provides a versatile platform for chemical modifications. The amino group can act as a nucleophile or a handle for constructing fused heterocyclic systems, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Core Applications in Kinase Inhibition

Derivatives of the 2-aminopyrimidine core have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes such as cell cycle progression, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

One key area of investigation is the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4). CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. PLK4 is a master regulator of centriole duplication, a process vital for proper cell division.[1][2] Inhibition of PLK4 can disrupt centriole duplication, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1]

Furthermore, brominated compounds, in general, have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[3]

Data Presentation: Biological Activity of 2-Aminopyrimidine Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrimidine derivatives synthesized from 2-amino-5-bromopyrimidine precursors.

Table 1: In Vitro Cytotoxicity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Derivative ABreast (MCF-7)5.2[4]
Lung (A549)7.8[4]
Colon (HT-29)6.5[4]
Derivative BBreast (MCF-7)3.1[4]
Lung (A549)4.9[4]
Colon (HT-29)4.2[4]
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary but are based on the pyrimido[4,5-d]pyrimidine scaffold derived from a 2-amino-5-bromopyrimidine intermediate.[4]

Table 2: Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)
Compound 4BRD40.029[3]
PLK10.094[3]
Compound 7BRD40.042[3]
PLK10.02[3]
Volasertib (Reference)BRD40.017[3]
PLK10.025[3]
Note: Compounds 4 and 7 are 5-arylethylidene-aminopyrimidine-2,4-diones and 5-arylethylidene-amino-2-thiopyrimidine-4-ones, respectively, demonstrating dual inhibition of BRD4 and PLK1.[3]

Experimental Protocols

Synthesis of 2-Amino-5-bromopyrimidine

This protocol describes the synthesis of the core intermediate, 2-amino-5-bromopyrimidine, via electrophilic bromination of 2-aminopyrimidine.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.[2]

  • Cool the solution in an ice bath.[2]

  • Add N-bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.[2]

  • Stir the reaction mixture in the dark at room temperature overnight.[2]

  • Remove the solvent under reduced pressure.[2]

  • Wash the residue with water (100 mL).[2]

  • Filter the solid product and dry it under vacuum to yield 2-amino-5-bromopyrimidine as a white solid (Yield: 97%).[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • 96-well plates

  • Culture medium

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[4]

Mandatory Visualizations

Signaling Pathway: PLK4 Inhibition

PLK4_Inhibition cluster_CellCycle Cell Cycle Progression cluster_Inhibition Therapeutic Intervention PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Regulates Mitosis Proper Mitosis Centriole->Mitosis Apoptosis Apoptosis Centriole->Apoptosis Disruption leads to CellDivision Normal Cell Division Mitosis->CellDivision Inhibitor 2-Aminopyrimidine Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->PLK4

Caption: Inhibition of PLK4 by 2-aminopyrimidine derivatives disrupts centriole duplication, leading to apoptosis.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

References

2-Amino-5-bromo-4-pyrimidinol: A Privileged Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast chemical space of potential inhibitors, small, versatile fragments that can be elaborated into lead compounds are of significant interest. 2-Amino-5-bromo-4-pyrimidinol has emerged as a promising scaffold, combining key structural features that make it an attractive starting point for the development of novel kinase inhibitors. This technical guide provides a comprehensive overview of this fragment, including its synthesis, structure-activity relationships (SAR), and the kinases it can potentially target, supported by detailed experimental protocols and visual diagrams to facilitate its application in drug discovery programs.

Core Rationale: The Pharmacophoric Advantage

The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor design. The 2-amino group is crucial for forming one or more hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The pyrimidinol core itself offers a rigid scaffold for the presentation of substituents into various pockets of the ATP-binding site.

The strategic placement of a bromine atom at the 5-position provides a versatile handle for synthetic diversification. This position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Fragment and Derivatives

A plausible and common method for the synthesis of this compound involves the bromination of the parent 2-amino-4-pyrimidinol. The following protocol is a generalized procedure based on established methods for similar heterocyclic systems.

General Synthesis Protocol: Bromination of 2-Amino-4-pyrimidinol

Objective: To synthesize this compound via electrophilic bromination of 2-amino-4-pyrimidinol.

Materials:

  • 2-amino-4-pyrimidinol

  • N-Bromosuccinimide (NBS) or Bromine (Br2)

  • Acetonitrile or Dichloromethane

  • Inorganic base (e.g., sodium carbonate, if using Br2)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve 2-amino-4-pyrimidinol (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution. If using bromine, it is typically added dropwise as a solution in the reaction solvent, often in the presence of an inorganic base to scavenge the HBr byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product is then purified. This may involve washing with water, followed by filtration to collect the solid product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related 2-aminopyrimidine and 2-aminopyridine kinase inhibitors.

Table 1: Comparative Inhibitory Activity of Related Aminopyrimidine and Aminopyridine Derivatives

Compound IDCore ScaffoldR Group at 5-positionTarget KinaseIC50 (nM)
1a 2-Aminopyridine-HALK40
1b 2-Aminopyridine-C(O)CH₃ALK>1000
2 2-AminopyrimidineAryl groupCDK2150
3 2-AminopyrimidineSubstituted Phenylp38α50
4 2,5-diamino-4-pyrimidinol derivativeVaried anilino groupsCSF1R/DAPK1(varied)

Data is illustrative and compiled from various sources on related scaffolds to highlight general SAR principles.

From this and other related data, several key SAR principles can be inferred for derivatives of this compound:

  • 2-Amino Group: Modification of the 2-amino group, such as acylation or alkylation, generally leads to a significant decrease in inhibitory activity. This underscores the critical role of the unsubstituted amine in forming hydrogen bonds with the kinase hinge.

  • 5-Position: This position is a key vector for introducing diversity. The introduction of various aryl, heteroaryl, or alkyl groups through cross-coupling reactions at the 5-bromo position can significantly modulate potency and selectivity. The nature and size of the substituent at this position will influence interactions with the solvent-exposed region of the ATP-binding site.

  • 4-Hydroxyl Group: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding site. It may also influence the solubility and metabolic stability of the compound.

Potential Kinase Targets and Signaling Pathways

Derivatives of the 2-aminopyrimidine scaffold have been shown to inhibit a wide range of kinases. Based on the activity of related compounds, inhibitors derived from this compound could potentially target several important kinase families.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The 2-aminopyrimidine core is a common feature in many CDK inhibitors.

  • Polo-like Kinases (PLKs): PLK4, a master regulator of centriole duplication, is a target for cancer therapy.[1] Derivatives of the structurally similar 2-amino-5-bromo-4-methylpyridine have shown activity against PLK4.[1]

  • Receptor Tyrosine Kinases (RTKs): Kinases such as EGFR, VEGFR, and PDGFR are often dysregulated in cancer and are major targets for inhibitor development. The 2-aminopyrimidine scaffold is present in inhibitors of these kinases.

  • Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R): Dual inhibitors of these kinases have been developed from 2,5-diamino-4-pyrimidinol derivatives for potential anticancer applications.[2][3]

Below is a generalized diagram of a typical kinase signaling pathway that can be targeted by inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK CellularResponse Cellular Response (Proliferation, Survival) TF->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols for Inhibitor Evaluation

The following are standard, representative protocols for assessing the inhibitory activity of compounds derived from the this compound fragment.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Fragment-Based Drug Discovery (FBDD) Workflow

The this compound core is ideally suited for a fragment-based drug discovery approach. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase FragmentLibrary Fragment Library (including this compound) Screening Biophysical Screening (NMR, SPR, X-ray) FragmentLibrary->Screening HitID Hit Identification Screening->HitID SBDD Structure-Based Design HitID->SBDD Synthesis Synthesis of Analogs (via 5-bromo position) SBDD->Synthesis SAR SAR Generation Synthesis->SAR SAR->SBDD LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: Fragment-Based Drug Discovery (FBDD) Workflow.

Conclusion

This compound represents a high-potential fragment for the development of novel kinase inhibitors. Its inherent ability to interact with the conserved kinase hinge region, combined with a synthetically tractable handle for diversification, makes it an attractive starting point for medicinal chemistry campaigns. While direct and extensive data on this specific core is emerging, the wealth of information on related 2-aminopyrimidine and 2-aminopyridine scaffolds provides a strong rationale and a clear roadmap for its exploration. By leveraging the principles of fragment-based drug discovery and established synthetic and screening methodologies, researchers can effectively utilize this promising fragment to generate the next generation of targeted kinase inhibitors.

References

Discovery and history of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromo-4-pyrimidinol

This guide provides a detailed overview of the chemical compound this compound, focusing on its discovery, history, and synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes through diagrams.

Introduction

This compound is a brominated derivative of aminopyrimidinol. While specific details regarding its initial discovery and the historical timeline of its development are not extensively documented in readily available scientific literature, its structural similarity to other pyrimidine derivatives suggests its potential utility as a building block in medicinal chemistry and organic synthesis. Pyrimidine scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of this data is presented below for easy reference.

PropertyValueSource
CAS Number 61937-71-1[1]
Chemical Formula C₄H₄BrN₃O[2]
Molecular Weight 190.00 g/mol [2]
Exact Mass 188.95377 g/mol [2]

Synthesis

While the seminal publication detailing the first synthesis of this compound could not be definitively identified through extensive searches of scientific databases and patent literature, a plausible synthetic pathway can be inferred from established methods for the bromination of aminopyrimidinols. The most common and direct approach involves the electrophilic bromination of a 2-amino-4-pyrimidinol precursor.

General Synthetic Protocol: Bromination of 2-Amino-4-pyrimidinol

A likely synthetic route to this compound involves the direct bromination of 2-amino-4-pyrimidinol. This reaction typically utilizes a brominating agent in a suitable solvent.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation A Dissolve 2-amino-4-pyrimidinol in a suitable solvent (e.g., acetic acid) B Add a brominating agent (e.g., N-bromosuccinimide or Bromine) A->B C Stir the mixture at a controlled temperature B->C D Monitor reaction progress (e.g., by TLC) C->D E Quench the reaction D->E F Isolate the crude product (e.g., by filtration) E->F G Purify the product (e.g., by recrystallization) F->G

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

  • Dissolution: 2-Amino-4-pyrimidinol is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel.

  • Addition of Brominating Agent: A brominating agent, for instance, N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, is added portion-wise to the solution while maintaining a specific reaction temperature, often at or below room temperature, to control the reaction's exothermicity and selectivity.

  • Reaction: The reaction mixture is stirred for a designated period until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically poured into cold water or an ice bath to precipitate the product. The solid is then collected by filtration.

  • Purification: The crude product is washed with water and a suitable organic solvent to remove impurities and then purified, commonly by recrystallization from a solvent such as ethanol or an ethanol/water mixture, to yield pure this compound.

Spectral Data

Various chemical suppliers have made spectral data for this compound available. This data is crucial for the structural confirmation of the compound.

Data TypeKey FeaturesSource
¹H NMR Signals corresponding to the amino and pyrimidine ring protons.[3]
Mass Spec A molecular ion peak consistent with the calculated molecular weight.[3]
IR Absorption bands characteristic of N-H and C=O functional groups.[3]

Potential Applications and Future Directions

Given the prevalence of the pyrimidine core in pharmaceuticals, this compound holds potential as a valuable intermediate in the synthesis of novel therapeutic agents. The presence of amino, bromo, and hydroxyl functional groups provides multiple reaction sites for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening. Future research could focus on exploring its utility in the development of kinase inhibitors, antiviral agents, or other biologically active molecules.

Conclusion

While the specific historical details of the discovery of this compound remain elusive in the public domain, its chemical properties and a plausible synthetic route can be established based on existing chemical knowledge. The availability of its spectral data from commercial sources provides a basis for its identification and use in further research. This guide has synthesized the available information to provide a foundational understanding of this compound for the scientific community. Further investigation into historical chemical literature and patents may yet uncover the original research that brought this molecule to light.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals.[1] This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 2-Amino-5-bromo-4-pyrimidinol with various arylboronic acids. The resulting 2-amino-5-aryl-4-pyrimidinol scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][3]

The pyrimidine core is a privileged scaffold in drug discovery due to its ability to mimic purines and interact with various biological targets through hydrogen bonding.[4] The introduction of an aryl group at the 5-position of the 2-amino-4-pyrimidinol ring system via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing potency and selectivity against therapeutic targets.[5]

Application in Drug Discovery: Kinase Inhibition

Derivatives of 2-amino-5-aryl-4-pyrimidinol are promising candidates for the development of protein kinase inhibitors. Kinases are key enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6] Consequently, kinase inhibitors have become a major class of oncology drugs.

Pyrimidine-based molecules have been successfully developed as inhibitors for various kinases, including:

  • Tyrosine Kinases (TKs): These enzymes are critical components of signaling pathways that control cell proliferation and survival.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[6]

The 2-amino-5-aryl-4-pyrimidinol scaffold can be designed to target the ATP-binding site of these kinases, with the aryl moiety introduced via Suzuki coupling exploring different pockets within the active site to enhance potency and selectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl Halide (Analog)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9512-1885[7]
22-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9512-1892[7]
35-bromo-2-chloropyrimidine3-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane80288[4]
43-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2/XPhos (2)K₂CO₃1,4-Dioxane/H₂O120 (MW)0.574[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure adapted from methods used for structurally similar aminopyrimidine and aminopyridine derivatives.[5][7] Optimization of the catalyst, base, solvent, and temperature may be required for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-120 °C. The reaction can be heated conventionally using an oil bath or with microwave irradiation for shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 2-amino-5-aryl-4-pyrimidinol.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst & Solvent A->B C Heat under Inert Atmosphere (80-120 °C) B->C D Monitor by TLC or LC-MS C->D E Cool & Dilute D->E F Filter E->F G Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I P Pure 2-Amino-5-aryl-4-pyrimidinol I->P

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd2_boronate R¹-Pd(II)L_n-R² pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 product R¹-R² (Coupled Product) pd2_boronate->product Reductive Elimination reagents R¹-X (Aryl Halide) reagents->pd2_complex Oxidative Addition boronic R²-B(OH)₂ + Base boronic->pd2_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Simplified Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor 2-Amino-5-aryl- 4-pyrimidinol Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals.[1] The functionalization of the pyrimidine core through carbon-carbon and carbon-nitrogen bond formation is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 2-Amino-5-bromo-4-pyrimidinol is a valuable building block, offering multiple reaction sites for diversification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a versatile handle for the introduction of a wide range of substituents.

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The methodologies described are based on established procedures for structurally related compounds and are intended to serve as a starting point for reaction optimization. The presence of the amino and hydroxyl groups on the pyrimidine ring may influence the reactivity of the substrate, and therefore, careful selection of catalysts, ligands, and reaction conditions is crucial for successful outcomes.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. This data is intended to provide a comparative overview to guide the selection of reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Various Bromo-Heterocycles with Arylboronic Acids

EntryBromo-HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901685
22-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901688
35-BromopyrimidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
45-Bromo-2-chloropyrimidine4-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane/H₂O1001289

Table 2: Buchwald-Hartwig Amination of Various Bromo-Heterocycles

EntryBromo-HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102478
22-Amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001885
35-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1002082
45-BromopyrimidineIndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475

Table 3: Sonogashira Coupling of Various Bromo-Heterocycles with Terminal Alkynes

EntryBromo-HeterocycleAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF601288
22-Amino-5-bromo-4-methylpyridineEthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPAToluene801682
35-Bromopyrimidine1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80691
45-Bromopyrimidine(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (5)Et₃N/THFTHFRT2485

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and desired scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare/Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base addition Add Reagents & Solvent prep_reagents->addition prep_solvent Prepare Anhydrous/ Degassed Solvent prep_solvent->addition setup Assemble Glassware (Flame-dried) inert Establish Inert Atmosphere (Ar/N2) setup->inert inert->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Aqueous Work-up/ Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-amino-5-aryl-4-pyrimidinol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd BoronicAcid R-B(OH)2 Borate [R-B(OH)3]- BoronicAcid->Borate + OH- Base Base Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the synthesis of 2-amino-5-(amino)-4-pyrimidinol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.[2]

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L(HNR'R'')]Br AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[3]

Protocol 3: Sonogashira Coupling

This protocol details the synthesis of 2-amino-5-alkynyl-4-pyrimidinol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N, DIPA, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)L2-C≡CR Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArBr Ar-Br ArBr->OxAdd CuI CuI Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyrimidinol derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to C-C and C-N coupled products, which are of significant interest in drug discovery and development. The provided protocols, based on analogous systems, serve as a robust starting point for the synthesis of novel compounds based on the 2-amino-4-pyrimidinol scaffold. Researchers should consider that optimization of reaction conditions, including catalyst, ligand, base, and solvent, will likely be necessary to achieve optimal yields and purity for specific substrates.

References

Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-aryl-4-pyrimidinol derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic procedures outlined herein are primarily based on the versatile and efficient Biginelli three-component reaction.

Application Notes

The 2-amino-5-aryl-4-pyrimidinol scaffold is a privileged structure in drug discovery. The presence of the amino group at the 2-position, a hydroxyl group at the 4-position, and a variable aryl group at the 5-position allows for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Key Biological Activities:

  • Anticancer: Many derivatives have shown potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tie-2 kinase, and Thymidylate Synthase.

  • Anti-inflammatory: Certain derivatives have been found to inhibit the production of pro-inflammatory mediators like Interleukin-6 (IL-6) and Nitric Oxide (NO), suggesting their potential in treating inflammatory diseases.

  • Antimicrobial: The pyrimidine core is a common feature in many antimicrobial agents, and derivatives of this scaffold have demonstrated activity against various bacterial strains.[1]

The synthetic accessibility of these compounds through multicomponent reactions makes them particularly attractive for the generation of chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 2-amino-5-aryl-4-pyrimidinol and related derivatives, along with their reported biological activities.

Table 1: Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives via Biginelli-type Reaction

EntryAryl Aldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeTMSClAcetonitrile485[2]
24-ChlorobenzaldehydeH3BO3Acetonitrile592[2]
34-MethoxybenzaldehydeH2C2O4Acetonitrile3.595[2]
44-NitrobenzaldehydeTMSClAcetonitrile4.588[2]
52-ChlorobenzaldehydeCANMethanol380-90[3]
6BenzaldehydeNaHCO3Ethanol0.17 (MW)70[4][5]
74-MethylbenzaldehydeTMSClAcetonitrile490[2]

Note: Yields are for the isolated product after purification.

Table 2: Biological Activity of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives and Analogs

CompoundTarget/Cell LineIC50 (µM)Biological ActivityReference
1 A549 (Lung Carcinoma)5.988 ± 0.12Anticancer[6]
2 PC-3 (Prostate Cancer)66.6 ± 3.6Anticancer[7]
3 HCT-116 (Colon Cancer)58.2 ± 5.1Anticancer[7]
4 MCF-7 (Breast Cancer)39.0Anticancer[6]
5 MDA-MB-231 (Breast Cancer)35.1Anticancer[6]
6 VEGFR-2-Anti-angiogenic[8]
7 Tie-2-Anti-angiogenic[8]
8 Thymidylate Synthase-Anticancer[9]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives

This protocol is based on the Biginelli reaction, a one-pot cyclocondensation of an aromatic aldehyde, a β-ketoester (or equivalent), and a urea or guanidine derivative.[10]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Sodium ethoxide (2.0 mmol)

  • Ethanol (20 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of sodium ethoxide (2.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and guanidine hydrochloride (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add 20 mL of water and acidify to pH 5-6 with 1 M HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-Aryl-4-Pyrimidinol Derivatives

Microwave irradiation can significantly reduce reaction times and improve yields.[4][5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Guanidine hydrochloride (2.0 mmol)

  • Sodium bicarbonate (4.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), guanidine hydrochloride (2.0 mmol), and sodium bicarbonate (4.0 mmol) in ethanol (5 mL).

  • Seal the vessel and irradiate in a microwave reactor at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add cold water (10 mL) to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol.[4]

  • Characterize the purified product using appropriate spectroscopic techniques.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product A Aromatic Aldehyde R Biginelli Condensation A->R B Ethyl Cyanoacetate B->R C Guanidine Hydrochloride C->R W Acidification & Filtration R->W P Recrystallization / Chromatography W->P FP 2-Amino-5-Aryl-4-Pyrimidinol P->FP

Caption: General workflow for the synthesis of 2-amino-5-aryl-4-pyrimidinol derivatives.

Signaling Pathway: VEGFR2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation & Angiogenesis Inhibitor 2-Amino-5-Aryl-4-Pyrimidinol Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by 2-amino-5-aryl-4-pyrimidinol derivatives.

Signaling Pathway: Tie-2 Inhibition

Tie2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tie2 Tie-2 PI3K PI3K Tie2->PI3K MAPK MAPK Tie2->MAPK Ang1 Angiopoietin-1 Ang1->Tie2 Binds Akt Akt PI3K->Akt VascularStability Vascular Stability, Endothelial Cell Survival Akt->VascularStability MAPK->VascularStability Inhibitor 2-Amino-5-Aryl-4-Pyrimidinol Derivative Inhibitor->Tie2 Inhibits

Caption: Inhibition of the Tie-2 signaling pathway, impacting vascular stability and cell survival.

Signaling Pathway: Thymidylate Synthase Inhibition

TS_Pathway cluster_metabolism Nucleotide Metabolism cluster_dna DNA Synthesis dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Replication & Repair dTMP->DNA TS->dTMP Inhibitor 2-Amino-5-Aryl-4-Pyrimidinol Derivative Inhibitor->TS Inhibits

Caption: Inhibition of Thymidylate Synthase, a critical enzyme in DNA synthesis.

Signaling Pathway: IL-6 and NO Production Inhibition

IL6_NO_Pathway cluster_activation Macrophage Activation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB iNOS iNOS NFkB->iNOS Induces Transcription IL6 IL-6 NFkB->IL6 Induces Transcription NO Nitric Oxide iNOS->NO Produces Inhibitor 2-Amino-5-Aryl-4-Pyrimidinol Derivative Inhibitor->NFkB Inhibits

Caption: Inhibition of pro-inflammatory IL-6 and NO production in macrophages.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-5-bromo-4-pyrimidinol, a key intermediate in the synthesis of various biologically active molecules.

The substrate, this compound, exists in tautomeric equilibrium with its 2-amino-5-bromo-pyrimidin-4(1H)-one form. This tautomerism, along with the presence of both an amino and a hydroxyl/amide functional group, presents unique challenges and considerations for the successful application of the Buchwald-Hartwig amination. These notes will address these challenges and provide recommended starting conditions and optimization strategies.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired 2,5-diamino-4-pyrimidinol product and regenerate the Pd(0) catalyst.[3][4] The judicious selection of the catalyst, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Key Challenges and Considerations

  • Tautomerism: this compound exists as a mixture of the pyrimidinol and pyrimidin-4(1H)-one tautomers. The pyrimidinone tautomer is generally the major form. The N-H proton of the pyrimidinone is acidic and can react with the strong bases typically used in Buchwald-Hartwig aminations. This can affect the stoichiometry of the base required and potentially influence the electronic properties of the substrate.

  • Functional Group Compatibility: The presence of the free amino group and the hydroxyl/amide functionality can lead to side reactions. The amino group can potentially coordinate to the palladium center, inhibiting catalysis. The acidic N-H of the pyrimidinone or the O-H of the pyrimidinol can be deprotonated by the base. While the Buchwald-Hartwig reaction is known to tolerate acidic protons with the appropriate choice of base (e.g., LiHMDS), careful optimization is required.[3]

  • Catalyst and Ligand Selection: The choice of ligand is crucial for promoting the desired C-N bond formation while avoiding side reactions such as dehalogenation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), are often effective for challenging heteroaromatic substrates.[2][5]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly used. For substrates with acidic protons, weaker bases or specialized bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary to avoid deprotonation-related side reactions.[3]

Recommended Reaction Components

The selection of the appropriate catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination of this compound. The following table summarizes recommended starting components based on literature precedents for similar heteroaromatic systems.

ComponentRecommended ReagentsTypical Loading/ConcentrationRationale/Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ.
Ligand Xantphos, XPhos, RuPhos, BrettPhos1.1-1.5 equivalents relative to PdBulky, electron-rich biaryl phosphine ligands are often effective for heteroaromatic substrates. Xantphos is a good starting point for many cross-coupling reactions.
Base Cs₂CO₃, K₃PO₄, NaOtBu, KOtBu, LiHMDS1.5-2.5 equivalentsCs₂CO₃ and K₃PO₄ are milder bases that can be effective. NaOtBu and KOtBu are stronger but may lead to side reactions. LiHMDS is a strong, non-nucleophilic base that can tolerate acidic protons.
Solvent Toluene, Dioxane, THF, DMF0.1 - 0.5 MAnhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used and generally provide good results.
Amine Primary and secondary alkyl- and aryl-amines1.1-1.5 equivalentsThe nature of the amine will influence the optimal reaction conditions.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4.4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the palladium precursor, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent via syringe.

  • Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1.

  • Seal the vessel tightly and place it in a preheated oil bath or microwave reactor.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation

The following table provides representative, hypothetical data for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar substrates. Actual yields may vary and require optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4.4)Cs₂CO₃ (2.0)Toluene1101275
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane100882
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)KOtBu (1.5)Toluene1001668
4BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (2.0)THF802465

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X This compound Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Base Base Amido_Complex L2Pd(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Amino-5-(R2N)-4-pyrimidinol Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Substrate, Catalyst, Ligand, and Base to Vial Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent_Amine Add Anhydrous Solvent and Amine Inert->Solvent_Amine Heating Heat with Stirring (80-120 °C) Solvent_Amine->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Dilute and Filter through Celite Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification

References

Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical derivatization of the exocyclic amino group of 2-Amino-5-bromo-4-pyrimidinol. This pyrimidine scaffold is a valuable starting material for the synthesis of novel compounds in medicinal chemistry and drug discovery. The following sections detail procedures for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination), including representative data and characterization methods. These reactions enable the generation of diverse chemical libraries for screening and lead optimization.

Introduction and General Considerations

This compound is a heterocyclic building block featuring multiple reactive sites. The primary focus of these protocols is the derivatization of the C2-amino group, which typically acts as the most nucleophilic site for reactions such as acylation and sulfonylation.

However, researchers should be aware of the tautomeric nature of the 4-pyrimidinol ring, which exists in equilibrium with its 3H-pyrimidin-4-one form. This can lead to potential side reactions, such as O-acylation or O-sulfonylation at the C4-hydroxyl/carbonyl group, particularly under certain reaction conditions.[1] The protocols outlined below are optimized to favor derivatization at the C2-amino position. Reaction progress should always be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure selectivity.

Experimental Workflows and Reaction Schemes

The general workflow for the derivatization of this compound is depicted below. It involves the reaction of the starting material with a suitable electrophile, followed by work-up, purification, and characterization of the final product.

G cluster_workflow General Experimental Workflow start This compound reaction Derivatization Reaction (in suitable solvent/base) start->reaction reagents Select Reagent: - Acyl Halide / Anhydride - Sulfonyl Chloride - Aldehyde / Ketone reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Final N-Derivatized Product analysis->product

Caption: General workflow for the derivatization of this compound.

N-Acylation Reaction Scheme

N-acylation is a common method for installing amide functionalities. The reaction typically proceeds by treating the aminopyrimidine with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Caption: N-Acylation of the C2-amino group.

N-Sulfonylation Reaction Scheme

Sulfonamides are important functional groups in medicinal chemistry. They are readily synthesized by reacting the aminopyrimidine with a sulfonyl chloride in a suitable solvent, often using pyridine as both the base and solvent.[2]

Caption: N-Sulfonylation to form a sulfonamide linkage.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and sulfonyl chlorides are corrosive and react with moisture; handle with care.

Protocol 1: General Procedure for N-Acylation

This protocol describes the acylation using an acyl chloride. A similar procedure can be followed using a carboxylic anhydride, which may require heating.[3]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine or TEA (2.0-3.0 eq) to the suspension and stir for 10 minutes.

  • Add the acyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation

This protocol is adapted from standard procedures for the synthesis of sulfonamides from amino-heterocycles.[2]

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • Hydrochloric acid (1 M HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise over 20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration. If no solid forms, acidify the mixture with 1 M HCl to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol or an appropriate solvent system to yield the pure sulfonamide.

Protocol 3: General Procedure for N-Alkylation via Reductive Amination

This method is suitable for synthesizing N-mono-substituted derivatives from aldehydes.[4]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.2 eq)

  • Formic Acid (as solvent and reducing agent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.2 eq), and formic acid.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution by the careful addition of a base, such as sodium carbonate or sodium hydroxide, until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and dry it thoroughly.

  • Purify the product by recrystallization or column chromatography.

Representative Data (Illustrative)

The following tables summarize expected outcomes for the derivatization of this compound. Yields and purity are illustrative and will vary based on reaction scale and purification efficiency.

Table 1: N-Acylation Derivatives

R-Group (in R-COCl)Derivative NameExpected Yield (%)Purity (by HPLC, %)
MethylN-(5-bromo-4-hydroxy-pyrimidin-2-yl)acetamide75 - 85>95
PhenylN-(5-bromo-4-hydroxy-pyrimidin-2-yl)benzamide70 - 80>95
4-ChlorophenylN-(5-bromo-4-hydroxy-pyrimidin-2-yl)-4-chlorobenzamide65 - 75>95

Table 2: N-Sulfonylation Derivatives

R-Group (in R-SO₂Cl)Derivative NameExpected Yield (%)Purity (by HPLC, %)
p-TolylN-(5-bromo-4-hydroxy-pyrimidin-2-yl)-4-methylbenzenesulfonamide60 - 75>95
MethylN-(5-bromo-4-hydroxy-pyrimidin-2-yl)methanesulfonamide55 - 70>95
4-NitrophenylN-(5-bromo-4-hydroxy-pyrimidin-2-yl)-4-nitrobenzenesulfonamide65 - 80>95

Table 3: N-Alkylation Derivatives

Aldehyde UsedDerivative NameExpected Yield (%)Purity (by HPLC, %)
Benzaldehyde2-(Benzylamino)-5-bromo-pyrimidin-4-ol50 - 65>95
4-Methoxybenzaldehyde5-Bromo-2-((4-methoxybenzyl)amino)pyrimidin-4-ol55 - 70>95

Characterization

The identity and purity of all synthesized derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Successful N-derivatization is typically confirmed by the appearance of signals corresponding to the new R-group and a downfield shift or disappearance of the -NH₂ proton signal, replaced by a single -NH proton signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For example, N-acylation will introduce a characteristic amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. N-sulfonylation will introduce S=O stretching bands.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-4-pyrimidinol Utilizing an Orthogonal Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-Amino-5-bromo-4-pyrimidinol, a key intermediate in medicinal chemistry. The synthesis of this molecule is often complicated by the presence of two reactive functional groups: a primary amino group and a hydroxyl group. To achieve regioselective bromination at the C-5 position, an orthogonal protecting group strategy is essential. This guide outlines a robust four-step synthetic route commencing with the commercially available 2-amino-4-hydroxypyrimidine. The strategy involves the sequential protection of the amino and hydroxyl groups using tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups, respectively. This is followed by selective bromination and subsequent deprotection to yield the target molecule. Alternative direct bromination methods are also discussed. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate successful synthesis.

Introduction

This compound is a valuable building block in the development of novel therapeutics due to the versatile reactivity of its functional groups. The pyrimidine core is a common scaffold in a wide range of biologically active compounds. The presence of both an amino and a hydroxyl group on the pyrimidine ring necessitates a carefully designed synthetic strategy to avoid unwanted side reactions during functionalization, such as bromination. An orthogonal protecting group strategy allows for the selective masking and demasking of these functional groups, ensuring precise chemical transformations.[1] The acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the hydroxyl function form a well-established orthogonal pair, providing a reliable method for this synthesis.[1]

Orthogonal Protecting Group Strategy

The proposed synthetic pathway for this compound is a four-step process:

  • N-Boc Protection: The primary amino group of 2-amino-4-hydroxypyrimidine is selectively protected using di-tert-butyl dicarbonate (Boc)₂O.

  • O-TBDMS Protection: The hydroxyl group of the N-Boc protected intermediate is subsequently protected with tert-butyldimethylsilyl chloride (TBDMSCl).

  • Bromination: The doubly protected pyrimidine undergoes regioselective bromination at the C-5 position using N-bromosuccinimide (NBS).

  • Deprotection: The Boc and TBDMS groups are sequentially or concurrently removed to yield the final product, this compound.

This strategy is illustrated in the following workflow diagram.

Protecting Group Strategy Workflow Start 2-Amino-4-hydroxypyrimidine Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-2-amino- 4-hydroxypyrimidine Step1->Intermediate1 Step2 O-TBDMS Protection Intermediate1->Step2 Intermediate2 N-Boc-2-amino-O-TBDMS- 4-pyrimidinol Step2->Intermediate2 Step3 Bromination (NBS) Intermediate2->Step3 Intermediate3 N-Boc-2-amino-5-bromo- O-TBDMS-4-pyrimidinol Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End 2-Amino-5-bromo- 4-pyrimidinol Step4->End

Caption: Orthogonal protecting group strategy for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of tert-butyl (4-hydroxy-pyrimidin-2-yl)carbamate (N-Boc Protection)

Protocol:

  • To a suspension of 2-amino-4-hydroxypyrimidine (1.0 eq) in a 9:1 mixture of water and acetone (to a concentration of 0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 8-12 minutes.[2]

  • Upon completion, the product often precipitates out of the solution. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data:

ReagentMolar Eq.SolventTime (min)Temperature (°C)Typical Yield (%)
2-Amino-4-hydroxypyrimidine1.0Water:Acetone (9.5:0.5)8-12Room Temp.90-95
(Boc)₂O1.2
Step 2: Synthesis of tert-butyl (4-(tert-butyldimethylsilyloxy)pyrimidin-2-yl)carbamate (O-TBDMS Protection)

Protocol:

  • Dissolve the N-Boc protected pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data:

ReagentMolar Eq.SolventTime (h)Temperature (°C)Typical Yield (%)
N-Boc-2-amino-4-hydroxypyrimidine1.0DMF12-160 to RT85-95
TBDMSCl1.5
Imidazole2.5
Step 3: Synthesis of tert-butyl (5-bromo-4-(tert-butyldimethylsilyloxy)pyrimidin-2-yl)carbamate (Bromination)

Protocol:

  • Dissolve the doubly protected pyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to a concentration of 0.2 M.

  • Add N-bromosuccinimide (NBS, 1.1 eq) to the solution.[4][5]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReagentMolar Eq.SolventTime (h)Temperature (°C)Typical Yield (%)
N-Boc-2-amino-O-TBDMS-4-pyrimidinol1.0CH₂Cl₂ or CH₃CN2-4Room Temp.80-90
N-Bromosuccinimide (NBS)1.1
Step 4: Synthesis of this compound (Deprotection)

An orthogonal deprotection sequence is employed to remove both the Boc and TBDMS groups.

Protocol for Selective Boc Deprotection followed by TBDMS Deprotection:

  • Boc Deprotection: Dissolve the brominated intermediate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) and stir at room temperature for 1-2 hours.[6] Alternatively, a saturated solution of HCl in ethyl acetate can be used.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • TBDMS Deprotection: Dissolve the residue in tetrahydrofuran (THF) and treat with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature for 1-2 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data for Sequential Deprotection:

StepReagentMolar Eq.SolventTime (h)Temperature (°C)Typical Yield (%)
Boc DeprotectionTFA-CH₂Cl₂1-2Room Temp.90-98
TBDMS DeprotectionTBAF1.1THF1-2Room Temp.85-95

Alternative Strategy: Direct Bromination

A direct bromination of 2-amino-4-hydroxypyrimidine is a potential alternative, though it may lead to a mixture of products and lower yields due to the competing reactivity of the amino and hydroxyl groups and the pyrimidine ring.

Direct Bromination Start 2-Amino-4-hydroxypyrimidine Step Direct Bromination (e.g., NBS) Start->Step End This compound (and potential side products) Step->End

Caption: A potential one-step direct bromination approach.

Protocol for Direct Bromination:

  • Suspend 2-amino-4-hydroxypyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and stir the mixture at room temperature.

  • Monitor the reaction closely by TLC for the formation of the desired product and any byproducts.

  • Work-up and purify as described in the bromination step of the protecting group strategy.

Note: This method may require significant optimization to achieve acceptable selectivity and yield.

Conclusion

The orthogonal protecting group strategy employing Boc and TBDMS groups provides a reliable and high-yielding pathway for the synthesis of this compound. This approach allows for the selective protection of the reactive amino and hydroxyl functionalities, enabling clean and regioselective bromination at the C-5 position. The detailed protocols and quantitative data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to successfully synthesize this important intermediate. While direct bromination presents a shorter route, it may be less efficient and require extensive optimization.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of complex molecules and functionalized heterocyclic scaffolds. The pyrimidine core is a privileged structure in numerous therapeutic agents, and the introduction of an alkynyl moiety at the 5-position can significantly modulate the biological activity of the resulting compounds.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-5-bromo-4-pyrimidinol with terminal alkynes. The presence of multiple functional groups on the pyrimidine ring, including an amino and a hydroxyl group, presents unique challenges and opportunities for this transformation.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of a base. The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the Pd(0) catalyst.[3]

Data Presentation: Reaction Conditions for Sonogashira Coupling of Bromopyrimidine Derivatives

The following table summarizes various reaction conditions for the Sonogashira coupling of bromopyrimidine and bromopyridine derivatives, providing a comparative overview for the optimization of the reaction with this compound.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
5-Bromo-2,4-diaminopyrimidine1-HexynePdCl₂(dppf)·CH₂Cl₂ (2)CuI (1.7)-Et₃NTHF602090[4]
5-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)-Et₃NDMF80--[5]
5-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂CuI-Et₃NTHFRT3-482-92[3]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100396
5-Bromo-2-chloro-4-methoxypyrimidineTerminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (4-10)-Et₃N or DIPEATHF or DMFRT - 50--[6]
4-Bromo-3,5-dimethylisoxazolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-Free)-TMPDMSORT1861 (conversion)[7]

Experimental Protocols

The presence of the 4-hydroxyl group on the pyrimidine ring may influence the course of the Sonogashira reaction. It can potentially be deprotonated by the base, leading to solubility issues or side reactions. Therefore, two potential protocols are presented: a direct coupling and a coupling with a protected hydroxyl group.

Protocol 1: Direct Sonogashira Coupling of this compound (Unprotected Hydroxyl Group)

This protocol is based on the successful copper-free Sonogashira couplings of aryl bromides bearing unprotected hydroxyl groups.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a magnetic stir bar.

  • Add anhydrous, degassed DMSO via syringe.

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 18-24 hours. For less reactive alkynes, the temperature may be cautiously increased to 60 °C.[7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of O-Protected this compound

This protocol involves the protection of the hydroxyl group as a methoxy ether, based on the successful coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.[6][8]

Part A: O-Methylation of this compound

(A standard methylation procedure should be followed, for example, using methyl iodide and a suitable base like potassium carbonate in a polar aprotic solvent like DMF.)

Part B: Sonogashira Coupling of 2-Amino-5-bromo-4-methoxypyrimidine

Materials:

  • 2-Amino-5-bromo-4-methoxypyrimidine (from Part A)

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromo-4-methoxypyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and a magnetic stir bar.

  • Add anhydrous, degassed THF or DMF via syringe.

  • Add triethylamine (2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part C: Demethylation (if required)

(If the final product requires a free hydroxyl group, a standard demethylation procedure, for example, using boron tribromide (BBr₃), can be employed.)

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Catalysts, and Base addition Add Degassed Solvent, Base, and Alkyne reagents->addition glassware Dry Glassware (Schlenk Flask) glassware->addition atmosphere Establish Inert Atmosphere (Ar/N₂) atmosphere->addition stirring Stir at Specified Temperature addition->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition R-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition (R-X) transmetalation R-Pd(II)(C≡CR')L₂ oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elimination Product R-C≡CR' transmetalation->reductive_elimination cu_x CuX transmetalation->cu_x cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation alkyne H-C≡CR' alkyne->cu_acetylide + CuX, Base base Base

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a representative protocol for the large-scale synthesis of 2-Amino-5-bromo-4-pyrimidinol, a key heterocyclic building block in medicinal chemistry. This intermediate is valuable for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy. The provided protocol is a scalable, two-step process involving the synthesis of the precursor 2-Amino-4-pyrimidinol followed by regioselective bromination. This document outlines the detailed experimental procedures, safety precautions, and methods for purification and characterization. Additionally, the role of this scaffold in drug discovery is discussed, with a focus on its application in the development of novel therapeutics.

Introduction

Pyrimidine derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide array of biological activities including antiviral, antibacterial, and anticancer properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound, in particular, serves as a versatile intermediate. The presence of an amino group, a hydroxyl group (in its tautomeric form, pyrimidinone), and a reactive bromine atom provides multiple points for chemical modification. The bromine atom is especially useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery.

This compound and its derivatives are of significant interest as scaffolds for the development of kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By acting as an ATP-competitive inhibitor, derivatives of this compound can be designed to selectively target the ATP-binding pocket of specific kinases, thereby modulating cellular processes like proliferation, differentiation, and apoptosis.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-pyrimidinol (Precursor)

This protocol describes the synthesis of the starting material, 2-Amino-4-pyrimidinol, from guanidine and ethyl cyanoacetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Guanidine Hydrochloride95.531000 g10.47
Sodium Ethoxide (21% in Ethanol)68.053.5 L~10.47
Ethyl Cyanoacetate113.121185 g10.47
Ethanol46.07As needed-
Glacial Acetic Acid60.05As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3.5 L of 21% sodium ethoxide in ethanol.

  • Addition of Guanidine: To the stirred solution, add 1000 g (10.47 mol) of guanidine hydrochloride in portions. A thick white slurry will form.

  • Addition of Ethyl Cyanoacetate: Heat the mixture to a gentle reflux. Add 1185 g (10.47 mol) of ethyl cyanoacetate dropwise over 2-3 hours, maintaining a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 6-8 hours. The slurry will gradually become thinner.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add glacial acetic acid to neutralize the mixture to a pH of approximately 7. A precipitate will form.

  • Isolation: Cool the mixture to 0-5 °C in an ice bath for at least 2 hours to ensure complete precipitation. Filter the solid product using a large Büchner funnel and wash the filter cake with cold ethanol (2 x 500 mL) and then with deionized water (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Outcome:

ParameterValue
Yield 80-90%
Appearance White to off-white crystalline solid
Purity (HPLC) >98%
Part 2: Large-Scale Synthesis of this compound

This protocol details the regioselective bromination of 2-Amino-4-pyrimidinol using N-Bromosuccinimide (NBS).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-pyrimidinol111.101000 g9.00
N-Bromosuccinimide (NBS)177.981691 g9.50
N,N-Dimethylformamide (DMF)73.098 L-
Deionized Water18.02As needed-
Acetonitrile41.05As needed-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer and a thermometer, dissolve 1000 g (9.00 mol) of 2-Amino-4-pyrimidinol in 8 L of DMF.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Addition of NBS: Once the desired temperature is reached, add 1691 g (9.50 mol) of N-Bromosuccinimide in small portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into 20 L of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Stir the suspension for 1-2 hours in the cold, then filter the solid product. Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove DMF and succinimide.

  • Acetonitrile Wash: Further purify the crude product by suspending it in 5 L of acetonitrile, stirring for 1 hour at room temperature, and then filtering. This step helps to remove any remaining organic impurities.

  • Drying: Dry the final product in a vacuum oven at 70-80 °C to a constant weight.

Expected Outcome:

ParameterValue
Yield 85-95%
Appearance Pale yellow to light brown powder
Purity (HPLC) >99%
Melting Point 284-285 °C

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Guanidine hydrochloride is harmful if swallowed.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable scaffold for the synthesis of potent and selective kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing larger substituents via cross-coupling reactions. These substituents can be tailored to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Derivatives of this and similar pyrimidine scaffolds have been investigated as inhibitors for a variety of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs), which are critical regulators of the cell cycle.[1] Overexpression or mutation of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for the Synthesis of this compound cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Bromination A Guanidine HCl + Sodium Ethoxide in Ethanol B Addition of Ethyl Cyanoacetate A->B C Reflux (6-8h) B->C D Neutralization (Acetic Acid) C->D E Isolation and Drying D->E F 2-Amino-4-pyrimidinol E->F G 2-Amino-4-pyrimidinol in DMF (0-5 °C) F->G Starting Material H Addition of N-Bromosuccinimide (NBS) G->H I Stir at RT (12-16h) H->I J Quenching (Ice Water) I->J K Isolation and Purification J->K L This compound K->L G Inhibition of a Generic Kinase Signaling Pathway UpstreamSignal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase UpstreamSignal->Receptor Kinase Target Kinase (e.g., CDK, PLK) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase inhibits ATP ATP ATP->Kinase

References

Application Note: Purification of 2-Amino-5-bromo-4-pyrimidinol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of 2-Amino-5-bromo-4-pyrimidinol, a heterocyclic compound of interest in medicinal chemistry and drug development. High purity of such intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a robust and cost-effective method for purifying crystalline organic solids.[1][2] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain in the solution (mother liquor).[1][4] This application note details the necessary steps for solvent selection, the recrystallization procedure, and troubleshooting common issues.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Many organic solvents are flammable and should never be heated over an open flame; use a hot plate or a steam bath.[6][7] Be aware that hot glassware looks identical to cold glassware; handle with appropriate thermal grips.[5]

Materials and Equipment

  • Crude this compound

  • Solvent Candidates for Screening:

    • Deionized Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl Acetate

    • Acetonitrile

    • Toluene

    • Mixtures of the above (e.g., Ethanol/Water)[8][9]

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with stirring capability

    • Magnetic stir bars and boiling chips[6]

    • Graduated cylinders

    • Spatula and glass stirring rods

    • Apparatus for hot gravity filtration (short-stem funnel, fluted filter paper)[7]

    • Apparatus for vacuum filtration (Büchner funnel, filter flask, vacuum tubing, and source)[2]

    • Ice bath

    • Drying oven or vacuum desiccator

Experimental Protocols

Part A: Solvent Selection and Screening

The success of recrystallization is critically dependent on the choice of solvent.[1] An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.[3] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[1]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., 0.5 mL) dropwise at room temperature and swirl.[7] Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[10]

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath.[7] Add small increments of the solvent until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.[4]

  • Evaluate the outcome: An ideal solvent will yield a large quantity of crystals upon cooling. If no crystals form, the compound may be too soluble, or the solution is not saturated.[11] If the compound "oils out" (forms a liquid layer instead of solid crystals), a different solvent or a solvent mixture should be tested.[11]

Part B: Detailed Recrystallization Procedure (Single-Solvent)

This protocol assumes a suitable single solvent has been identified in Part A.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a few boiling chips. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.[12] Continue adding the hot solvent just until all of the solid has dissolved; using a large excess of solvent will reduce the final yield.[13][14]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution, they must be removed by hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated short-stem funnel and fluted filter paper.[7] Add a small excess of hot solvent (~5-10% of the total volume) to the solution before filtering to ensure the product remains dissolved.[7] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[15] Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[1] Rapid cooling can trap impurities.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[4][7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2] Transfer the crystalline slurry into the funnel and apply the vacuum.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[13] Using too much wash solvent or solvent that is not cold will dissolve some of the product, leading to a lower yield.[14]

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help dry them.[1] Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator.

Data Presentation

Quantitative assessment of a recrystallization's success involves measuring the recovery yield and the purity of the final product. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis (a pure compound exhibits a sharp, narrow melting point range).

Table 1: Illustrative Recrystallization Data for this compound. (Note: The following data are hypothetical and for illustrative purposes only.)

Solvent SystemCrude Purity (by HPLC, %)Purified Purity (by HPLC, %)Recovery Yield (%)Observations
70% Ethanol / 30% Water94.5%99.8%85%Well-formed, off-white needles.
Acetonitrile94.5%99.6%78%Small, white crystalline powder.
Isopropanol94.5%98.9%81%Slower crystallization, larger plates.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.[11] - The solution is supersaturated.[14]- Boil off some of the solvent to concentrate the solution and cool again.[16] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[1][14]
Product "oils out" - The boiling point of the solvent is higher than the melting point of the solute. - The compound is significantly impure.[11]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] - Try a different solvent or a mixed solvent system.
Very low recovery yield - Too much solvent was used.[16] - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not ice-cold.[14] - The compound has significant solubility in the cold solvent.- Concentrate the mother liquor (filtrate) and cool again to recover a second crop of crystals.[7] - Ensure the funnel is pre-heated and a slight excess of solvent is used before hot filtration. - Always use a minimal amount of ice-cold solvent for washing.[13]
Crystallization is too rapid - The solution is too concentrated. - Cooling is too fast.[16]- Re-heat to dissolve the solid, add a small amount of extra solvent (1-2 mL), and allow to cool more slowly.[16] Insulate the flask to slow the cooling rate.

Visualization of the Experimental Workflow

Recrystallization_Workflow crude Crude Solid dissolve Dissolution (Minimal Hot Solvent) crude->dissolve hot_filt_decision Insoluble Impurities? dissolve->hot_filt_decision hot_filt Hot Gravity Filtration hot_filt_decision->hot_filt Yes cool Slow Cooling & Crystallization hot_filt_decision->cool No hot_filt->cool vac_filt Vacuum Filtration (Collect & Wash) cool->vac_filt mother_liquor Mother Liquor (Impurities in Solution) vac_filt->mother_liquor Filtrate pure Pure, Dry Crystals vac_filt->pure Solid

Caption: Workflow for the purification of a solid by recrystallization.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-5-bromo-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-bromo-4-pyrimidinol as a versatile building block in solid-phase synthesis (SPS). The methodologies outlined enable the efficient construction of diverse chemical libraries based on the pyrimidine scaffold, a privileged core structure in medicinal chemistry.

Introduction

This compound is a trifunctional building block offering multiple points for chemical modification. The exocyclic amino group, the bromine atom at the 5-position, and the 4-pyrimidinol moiety (existing in tautomeric equilibrium with the 4-oxo form) provide orthogonal handles for solid-phase synthesis. This allows for the generation of diverse libraries of substituted pyrimidines, which are of significant interest in drug discovery due to their wide range of biological activities.

The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.

Core Concepts and Workflow

The solid-phase synthesis strategy using this compound typically involves three main stages:

  • Immobilization: The pyrimidinol building block is anchored to a solid support (resin) through one of its functional groups. The choice of resin and linkage strategy is crucial and depends on the desired cleavage conditions and the overall synthetic route.

  • On-Resin Diversification: With the pyrimidine scaffold attached to the solid support, the remaining functional groups can be selectively modified. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

  • Cleavage: The final, diversified product is cleaved from the solid support to yield the target molecule in solution, ready for purification and biological evaluation.

A general workflow for the solid-phase synthesis of a diversified pyrimidine library is depicted below.

G cluster_0 I. Immobilization cluster_1 II. On-Resin Diversification cluster_2 III. Cleavage & Product Isolation Start This compound Immobilization Immobilization Reaction (e.g., Mitsunobu or Esterification) Start->Immobilization Resin Solid Support (e.g., Wang Resin) Resin->Immobilization Attached Resin-Bound Pyrimidine Immobilization->Attached Wash Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Attached->Coupling Diversified Diversified Resin-Bound Product Coupling->Diversified Wash BuildingBlocks Diverse Building Blocks (Boronic Acids, Alkynes, etc.) BuildingBlocks->Coupling Cleavage Cleavage from Resin (e.g., TFA) Diversified->Cleavage Product Final Product in Solution Cleavage->Product Purification Purification (e.g., HPLC) Product->Purification

General Solid-Phase Synthesis Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of a library of 2-amino-5-substituted-4-pyrimidinol derivatives.

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the pyrimidinol to Wang resin via an ester linkage to the 4-hydroxyl group.

Materials:

  • This compound

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.3 mmol) in a minimal amount of DMF.

  • Add this solution to the swollen resin.

  • Add DIC (3.0 mmol) to the resin suspension.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the pyrimidinol on the resin using a suitable analytical method (e.g., picric acid titration of unreacted hydroxyl groups).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the resin-bound 5-bromopyrimidine via a Suzuki-Miyaura coupling reaction.[1]

Materials:

  • Resin-bound this compound

  • Arylboronic acid (various)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • DMF

  • DCM

Procedure:

  • Swell the resin-bound pyrimidine (0.2 mmol) in 1,4-dioxane (4 mL) in a reaction vessel.

  • In a separate vial, dissolve the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (0.4 mmol).

  • Add the solution of reagents to the swollen resin.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the vessel and heat at 80-90°C for 12-18 hours with agitation.

  • Cool the reaction to room temperature.

  • Drain the reaction mixture and wash the resin sequentially with 1,4-dioxane/water (1:1), water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 3: On-Resin Sonogashira Coupling

This protocol describes the introduction of alkynyl substituents at the 5-position of the pyrimidine ring.

Materials:

  • Resin-bound this compound

  • Terminal alkyne (various)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • DMF

Procedure:

  • Swell the resin-bound pyrimidine (0.2 mmol) in DMF (4 mL).

  • Add the terminal alkyne (0.6 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and TEA (0.8 mmol) to the resin suspension.

  • Agitate the mixture at room temperature for 6-12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 4: Cleavage from Wang Resin

This protocol outlines the release of the final product from the Wang resin.[2]

Materials:

  • Diversified resin-bound product

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Swell the dried resin in DCM (1 mL) in a cleavage vessel.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purify the final product by a suitable method (e.g., preparative HPLC).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the solid-phase synthesis of a 2-amino-5-substituted-4-pyrimidinol library.

Table 1: Summary of Immobilization Conditions

Resin TypeLinkage ChemistryReagentsSolventTemperature (°C)Time (h)Typical Loading (mmol/g)
Wang ResinEsterificationDIC, DMAPDMFRoom Temp12-160.5 - 0.8
2-Chlorotrityl Chloride ResinEther LinkageDIPEADCMRoom Temp2-40.6 - 1.0

Table 2: Summary of On-Resin Cross-Coupling Reactions

ReactionCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄ (10)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-9012-1870-95
SonogashiraPd(PPh₃)₂Cl₂ (10), CuI (20)TEA (4.0)DMFRoom Temp6-1265-90

Table 3: Summary of Cleavage Conditions

Resin TypeCleavage ReagentScavengersTime (h)Typical Purity (%)
Wang Resin95% TFA in DCMTIS2-4>80
2-Chlorotrityl Chloride Resin1-5% TFA in DCMTIS0.5-1>85

Logical Relationships in Solid-Phase Synthesis

The successful execution of a solid-phase synthesis campaign relies on the careful selection and compatibility of the resin, linker, protecting groups, and cleavage conditions. The following diagram illustrates the key decision-making logic.

G cluster_0 Synthetic Goal cluster_1 Resin & Linker Selection cluster_2 Reaction & Cleavage Conditions Goal Desired Final Product (e.g., Carboxylic Acid, Amide) ResinChoice Choose Resin and Linker Goal->ResinChoice Wang Wang Resin (for C-terminal acids) ResinChoice->Wang Acid RinkAmide Rink Amide Resin (for C-terminal amides) ResinChoice->RinkAmide Amide CTC 2-Cl-Trityl Resin (for protected fragments) ResinChoice->CTC Protected ReactionConditions Define On-Resin Chemistry Wang->ReactionConditions RinkAmide->ReactionConditions CTC->ReactionConditions CleavageConditions Select Cleavage Cocktail ReactionConditions->CleavageConditions Based on linker and protecting group stability FinalProduct Purified Product CleavageConditions->FinalProduct Release of Product

Decision Logic for Solid-Phase Synthesis.

References

Application Notes and Protocols: Synthesis of a Kinase Inhibitor Library from 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of numerous kinase inhibitors. Its structural similarity to the purine core of ATP facilitates competitive binding to the ATP-binding site of a wide range of kinases. The strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. 2-Amino-5-bromo-4-pyrimidinol is a versatile starting material for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the C5 position serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase's active site. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase, which is a critical determinant of binding affinity.

This document provides detailed protocols for the synthesis of a kinase inhibitor library from this compound, focusing on the Suzuki-Miyaura and Buchwald-Hartwig reactions. It also includes protocols for the biological evaluation of the synthesized compounds against relevant kinase targets such as Polo-like kinase 4 (PLK4) and Aurora kinases, which are implicated in cell cycle regulation and are attractive targets for cancer therapy.

Core Molecular Data: this compound

PropertyValue
Molecular Formula C₄H₄BrN₃O
Molecular Weight 190.00 g/mol
Appearance Off-white to pale yellow solid
CAS Number 14059-93-3

Synthetic Protocols

The synthesis of a diverse kinase inhibitor library from this compound can be efficiently achieved through parallel synthesis employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amine substituents at the C5 position of the pyrimidine core.

General Experimental Workflow for Library Synthesis

G cluster_synthesis Library Synthesis cluster_workup Work-up and Purification start This compound plate Aliquot into 96-well reaction plate start->plate add_reagents Dispense diverse building blocks: - Boronic acids (for Suzuki) - Amines (for Buchwald-Hartwig) plate->add_reagents add_catalyst Add catalyst/ligand/base solution add_reagents->add_catalyst react Reaction under inert atmosphere (e.g., 80-110 °C) add_catalyst->react quench Quench reaction react->quench extract Liquid-liquid extraction or filtration quench->extract purify Parallel purification (e.g., preparative HPLC) extract->purify characterize Characterization (LC-MS, NMR) purify->characterize biological_screening Biological Screening characterize->biological_screening Proceed to

Caption: General workflow for the parallel synthesis of a kinase inhibitor library.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • A library of diverse aryl/heteroaryl boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • 96-well reaction block with sealing mat

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

  • Inert Atmosphere: Seal the reaction block and place it in a glovebox or use a manifold to evacuate and backfill with an inert gas (repeat three times).

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a stock solution of Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous 1,4-dioxane. Then, add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).[1][2]

  • Reaction: Seal the reaction block securely and heat to 85-95 °C with stirring for 4-12 hours.

  • Monitoring: Monitor the progress of a representative reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction block to room temperature. Dilute each well with ethyl acetate and water. Separate the organic layers and wash with brine.

  • Purification: Concentrate the organic extracts and purify the crude products by parallel preparative High-Performance Liquid Chromatography (HPLC) to yield the desired 5-aryl/heteroaryl-2-amino-4-pyrimidinol derivatives.

Expected Yields for Suzuki-Miyaura Coupling The following table provides representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, which can serve as an estimation for the synthesis from this compound.[2][3]

Arylboronic AcidCatalyst SystemBaseSolventExpected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • 96-well reaction block with sealing mat

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To each well of a dry 96-well reaction block equipped with a stir bar, add this compound (1.0 eq), the corresponding amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the reaction block and place it in a glovebox or use a manifold to evacuate and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous toluene or dioxane to each well via syringe.

  • Reaction: Seal the reaction block tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the progress of a representative reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction block to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude products by parallel preparative HPLC to afford the desired 5-amino-substituted-2-amino-4-pyrimidinol derivatives.

Expected Yields for Buchwald-Hartwig Amination The following table provides representative yields for the Buchwald-Hartwig amination of a structurally analogous substrate, which can be used as a guideline.

AmineCatalyst SystemBaseSolventExpected Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene75-85
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene80-90
PiperidinePd₂(dba)₃ / XantphosNaOtBuToluene70-80
N-MethylpiperazinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane70-85
BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene65-75

Biological Evaluation Protocols

The synthesized library of 2-aminopyrimidine derivatives can be screened against a panel of kinases to determine their inhibitory activity and selectivity. Based on existing literature for similar scaffolds, Polo-like kinase 4 (PLK4) and Aurora kinases are highly relevant targets.[4][5]

Relevant Signaling Pathways

Derivatives of 2-aminopyrimidines can be designed to fit into the ATP-binding pocket of the PLK4 enzyme, thereby inhibiting its kinase activity. This disrupts the downstream signaling cascade that controls centriole duplication, a critical process in cell division.[4]

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PLK4 inhibits SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Aneuploidy Aneuploidy Centriole->Aneuploidy dysregulation leads to Apoptosis Apoptosis Aneuploidy->Apoptosis

Caption: Inhibition of the PLK4 signaling pathway by 2-aminopyrimidine derivatives.

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is crucial for chromosome segregation and cytokinesis. Inhibition of these kinases by 2-aminopyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_kinases Aurora Kinases cluster_processes Mitotic Processes cluster_outcomes Cellular Outcomes AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Segregation Chromosome Segregation AuroraB->Segregation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB Arrest Mitotic Arrest Spindle->Arrest inhibition leads to Cytokinesis Cytokinesis Segregation->Cytokinesis Segregation->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of Aurora kinase signaling pathways during mitosis.

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of the synthesized compounds against specific kinases by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinases (e.g., PLK4, Aurora A, Aurora B)

  • Kinase-specific substrate peptides

  • ATP

  • Synthesized inhibitor library compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Representative IC₅₀ Data for Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference Scaffold
PLK4-I PLK46.72-Aminopyrimidine
PLK4-II PLK4271H-Pyrazolo[3,4-d]pyrimidine
AURK-I Aurora A52.2Pyrimidine-based
AURK-II Aurora A15Imidazo[4,5-b]pyridine
AURK-III Aurora B3050Imidazo[4,5-b]pyridine
ALK-I ALK1502-Aminopyridine

Note: This table presents representative data from the literature for compounds with similar core structures to those that can be synthesized from this compound.[5][6][7][8][9]

Protocol 4: Cell-Based Assay for Antiproliferative Activity

This protocol outlines a method to assess the ability of the synthesized compounds to inhibit the growth of cancer cell lines known to be dependent on the target kinase.

Materials:

  • Cancer cell lines (e.g., breast cancer lines like MCF-7 for PLK4; colon cancer lines like HCT116 for Aurora kinases)

  • Complete cell culture medium

  • Synthesized inhibitor library compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)

  • 96-well clear-bottom cell culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitors for 72 hours. Include a vehicle control (DMSO).

  • Cell Viability Measurement:

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of a kinase inhibitor library derived from this compound. The versatility of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the creation of a diverse set of compounds for screening. The subsequent biological evaluation against key cancer-related kinases such as PLK4 and Aurora kinases will enable the identification of potent and selective inhibitors for further drug development. The provided workflows and representative data serve as a valuable resource for researchers in the field of kinase inhibitor discovery.

References

Application Notes and Protocols for the N-alkylation of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The N-alkylation of this pyrimidinol derivative is a critical transformation that enables the introduction of various substituents, profoundly influencing the compound's physicochemical properties and pharmacological activity. This document provides a detailed experimental protocol for the N-alkylation of this compound, addressing the key challenge of regioselectivity and offering guidance on reaction optimization.

The pyrimidinol core possesses multiple nucleophilic sites, including the two ring nitrogen atoms and the exocyclic amino group, as well as the oxygen of the hydroxyl group. This presents a challenge in achieving selective alkylation. The protocols outlined below are based on established methodologies for the alkylation of related pyrimidine systems, providing a robust starting point for synthetic exploration.[1][2][3][4]

Data Presentation: Summary of Reaction Conditions for N-Alkylation

The choice of base, solvent, and alkylating agent is crucial in directing the outcome of the alkylation reaction. The following table summarizes common conditions used for the alkylation of pyrimidinol and related heterocyclic systems, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Potential Outcome
Methyl IodideK₂CO₃DMF60-80Predominantly N-alkylation
Ethyl BromideNaHTHFRoom Temp - 60N- and/or O-alkylation, solvent dependent[1][2]
Benzyl BromideCs₂CO₃Acetonitrile50-70High efficiency for N-alkylation
Propargyl BromideK₂CO₃AcetoneRefluxN-alkylation

Experimental Protocol: N-Alkylation using Alkyl Halide and Potassium Carbonate

This protocol describes a general and widely applicable procedure for the N-monoalkylation of this compound using an alkyl halide in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thin-layer chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to ensure a good suspension of the base.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ascertain the position of alkylation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Add this compound, K₂CO₃, and DMF to flask alkyl_halide Add Alkyl Halide reagents->alkyl_halide inert->reagents heat Heat to 60-80°C alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Discussion on Regioselectivity

The alkylation of this compound can potentially yield a mixture of N-alkylated and O-alkylated products. The tautomeric nature of the 4-pyrimidinol system allows for the existence of both keto and enol forms, further complicating the regioselectivity. The use of a polar aprotic solvent like DMF and a carbonate base generally favors N-alkylation.[1][3] However, stronger bases such as sodium hydride in less polar solvents like THF might lead to a different regiochemical outcome, potentially favoring O-alkylation.[1][2] It is therefore imperative to carefully characterize the product mixture to determine the site of alkylation. Advanced 2D NMR techniques such as HMBC and NOESY can be invaluable in unambiguously assigning the structure of the obtained isomers. For applications requiring a single regioisomer, chromatographic separation of the product mixture will be necessary. In cases where selectivity remains poor, the use of protecting groups on the exocyclic amino or the hydroxyl function may be required to direct the alkylation to the desired nitrogen atom.[3]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 2-Amino-5-bromo-4-pyrimidinol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing very low to no product formation in my Suzuki coupling reaction. What are the primary factors to investigate?

A: Low yields in the Suzuki coupling of this substrate can often be attributed to several critical factors:

  • Catalyst and Ligand Inefficiency: The choice of the palladium catalyst and phosphine ligand is crucial, especially for electron-rich and potentially coordinating substrates like aminopyrimidines. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[1][2] Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts that are known to be effective for challenging heteroaryl couplings.[1][3]

  • Inappropriate Base Selection: The base plays a key role in the activation of the boronic acid.[1][4] The basicity and solubility of the base can significantly impact the reaction outcome. If you are using a common base like K₂CO₃ with poor results, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often effective in difficult couplings.[1]

  • Suboptimal Reaction Temperature: While Suzuki couplings are typically heated, excessive temperatures (e.g., >110 °C) can lead to the decomposition of the starting material or the desired product.[1] It is advisable to screen a range of temperatures; sometimes, a lower temperature for a longer duration can improve the yield.[1]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture is a common reason for catalyst deactivation and low yields.[1] Ensure thorough degassing using techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1][5]

Q2: Significant amounts of my starting material are being debrominated. How can I minimize this side reaction?

A: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a frequent side reaction with electron-rich heterocyclic systems.[1] To mitigate this:

  • Use Milder Bases: Strong bases can sometimes promote protodebromination.[1] Switching to a milder base such as K₂CO₃ or using a phosphate base may reduce this unwanted side reaction.[1]

  • Optimize Ligand Choice: Certain phosphine ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different ligands can help identify one that promotes the desired cross-coupling over debromination.[1]

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions.[1] Reducing the reaction temperature may slow down the overall reaction but can significantly decrease the rate of protodebromination.[1]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source for debromination.[1] Using freshly dried solvents and reagents is crucial.[1]

Q3: I am observing significant homo-coupling of my boronic acid. What causes this and how can it be prevented?

A: Homo-coupling of the boronic acid is another common side reaction that consumes the coupling partner and reduces the yield of the desired product.[6][7] This can be caused by oxygen in the reaction mixture or by certain palladium catalysts. To minimize homo-coupling, ensure rigorous degassing of your reaction mixture and consider adding the aryl halide in a slight excess.[5][7]

Q4: Can the purity of my reagents affect the reaction yield?

A: Absolutely. The purity of all starting materials is critical for a successful Suzuki coupling.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation upon storage.[8] It is advisable to use fresh, high-purity boronic acid.[7]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Using fresh and properly stored catalysts is recommended.[3]

  • Solvent and Base Quality: Ensure that your solvents are anhydrous and your base is of high purity and handled under an inert atmosphere if it is hygroscopic.[1][6]

Quantitative Data Summary

The following table summarizes representative reaction conditions for Suzuki coupling reactions of structurally similar bromo-heterocycles with arylboronic acids. These can serve as a starting point for optimizing the reaction for this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Arylboronic AcidYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Phenylboronic acid85[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-954-Methylphenylboronic acid82[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-954-Methoxyphenylboronic acid88[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ONot SpecifiedPhenylboronic acidExpected High[2]
Pd-PEPPSI-IPr-K₂CO₃THF60-80Arylboronic acidNot Specified[2]

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound, which should be optimized for specific substrates and conditions.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene, or THF)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][9]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.[9]

Visualizations

The following diagrams illustrate the troubleshooting workflow for low yields in the Suzuki coupling reaction and the general catalytic cycle.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_side_reactions Investigate Side Reactions cluster_side_reaction_solutions Solutions for Side Reactions cluster_end start Low Yield in Suzuki Coupling catalyst Check Catalyst & Ligand start->catalyst base Evaluate Base start->base temp Optimize Temperature start->temp degas Ensure Proper Degassing start->degas catalyst_sol Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->catalyst_sol base_sol Try Stronger, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3) base->base_sol temp_sol Screen Temperatures (e.g., 80-110°C) temp->temp_sol degas_sol Use Freeze-Pump-Thaw or Inert Gas Bubbling degas->degas_sol dehalogenation Protodebromination? catalyst_sol->dehalogenation base_sol->dehalogenation temp_sol->dehalogenation homocoupling Homo-coupling? degas_sol->homocoupling dehalogenation_sol Use Milder Base Lower Temperature Ensure Anhydrous Conditions dehalogenation->dehalogenation_sol homocoupling_sol Rigorous Degassing Use Slight Excess of Aryl Halide homocoupling->homocoupling_sol end Improved Yield dehalogenation_sol->end homocoupling_sol->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 reductive_elimination->r1r2 r1x R1-X r1x->oxidative_addition r2bm R2-B(OR)2 r2bm->transmetalation base_h2o Base, H2O base_h2o->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions with 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during cross-coupling experiments with 2-Amino-5-bromo-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in low or no conversion?

A: Low conversion is a common challenge stemming from the unique electronic properties and potential tautomerism of the this compound scaffold. The presence of the amino and hydroxyl (or keto) groups can lead to several complications.

  • Catalyst Inhibition/Deactivation: The lone pairs on the amino group and the pyrimidine nitrogens can coordinate with the palladium catalyst, forming inactive species. The hydroxyl group can also interact with the metal center, particularly after deprotonation by the base.

  • Suboptimal Reaction Conditions: Parameters like temperature, choice of base, and solvent system are critical. Excessive heat can lead to decomposition of the starting material or the catalyst.[1]

  • Poor Reagent Quality: Ensure that solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[1][2] Boronic acids should be of high purity, as they can degrade over time.[2]

  • Solubility Issues: this compound and its salts may have limited solubility in common organic solvents, hindering reaction kinetics. A solvent screen is often necessary.

Q2: I am observing a significant amount of the debrominated byproduct, 2-Amino-4-pyrimidinol. What causes this and how can I minimize it?

A: The replacement of the bromine atom with hydrogen is a common side reaction known as protodebromination or hydrodehalogenation.[1][3]

  • Primary Causes: This side reaction is often promoted by high temperatures, the presence of protic impurities (like water or alcohols) in the reaction mixture, or certain ligand/base combinations that favor a reductive elimination pathway involving a hydride source.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry reagents. Consider adding a drying agent if appropriate for the reaction.[1]

    • Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to milder inorganic bases like K₂CO₃ or K₃PO₄.[1]

    • Lower the Reaction Temperature: Reducing the temperature may slow the desired reaction but can significantly decrease the rate of debromination.[1]

    • Optimize Catalyst/Ligand: Experiment with different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[4]

Q3: My reaction is producing a homocoupled dimer of my starting material. How can I prevent this?

A: Homocoupling results in the formation of a bi-pyrimidine species. This typically occurs early in the catalytic cycle and can be exacerbated by issues with the transmetalation step.

  • Potential Causes: This side reaction can be prevalent when the transmetalation step (e.g., from the boronic acid in a Suzuki reaction) is slow relative to the rate of oxidative addition. It can also be influenced by the presence of oxygen.

  • Mitigation Strategies:

    • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before and during the reaction.

    • Use of Additives: In some systems, additives can facilitate the desired catalytic turnover and suppress homocoupling.

    • Re-evaluate Coupling Partners: Ensure the boronic acid (or other organometallic reagent) is sufficiently reactive under the chosen conditions.

Q4: I am having difficulty purifying my final product from residual catalyst and byproducts. What are the best practices?

A: Purification can be challenging due to the polar nature of the pyrimidinol core and the potential for products to chelate with residual palladium.

  • Recommended Purification Strategy:

    • Initial Workup: After the reaction, perform an aqueous workup to remove inorganic salts. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.[2]

    • Filtration: Filter the crude mixture through a pad of Celite to remove the bulk of the palladium catalyst.[1]

    • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., hexane/ethyl acetate or DCM/methanol systems) is typically effective.

    • Metal Scavenging: If palladium residues persist, consider treating the product solution with a metal scavenger before final concentration.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low Yield / No Reaction Ineffective catalyst or ligand.For heteroaryl bromides, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[1]
Inappropriate base selection.K₃PO₄ is often effective in challenging couplings. Also consider Cs₂CO₃ or K₂CO₃.[1][5]
Catalyst deactivation by oxygen.Ensure the solvent and reaction mixture are thoroughly degassed using nitrogen/argon bubbling or freeze-pump-thaw cycles.[1]
Protodebromination Presence of water or other proton sources.Use anhydrous solvents and reagents.[1]
Reaction temperature is too high.Decrease the reaction temperature and increase the reaction time.[1]
Poor Solubility Starting material or base is insoluble.Screen polar aprotic solvents like DMF, Dioxane, or a Toluene/H₂O mixture. Gentle heating may be required.[1]
Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low Yield / No Reaction Ligand choice is suboptimal.Screen ligands known to be effective for heteroaryl halides, such as Xantphos or dppp.[6]
Base is not strong enough or is sterically hindered.Sodium tert-butoxide (NaOtBu) is a common strong base. For sensitive substrates, consider a weaker base like Cs₂CO₃.[6]
Amine is volatile or unreactive.For volatile amines, use a sealed reaction vessel.[6] For unreactive amines, higher temperatures and more robust catalyst systems may be needed.
Side Reactions Beta-hydride elimination.This can lead to hydrodehalogenation. The choice of ligand is critical to favor reductive elimination of the product over this pathway.[7]
Catalyst deactivation.The amine substrate or product can coordinate to the Pd center. Using bulky ligands can help prevent the formation of inactive catalyst complexes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) under the inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.[6]

  • Reaction Setup: To a dry, sealable reaction tube, add this compound (1.0 equiv), the chosen amine (1.1-1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C). Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows and Pathways

G cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Conversion Observed Catalyst Catalyst System Issue start->Catalyst Base Base Issue start->Base Conditions Reaction Conditions start->Conditions Reagents Reagent Quality start->Reagents Sol_Catalyst Screen Pd Source & Bulky Ligands (SPhos, XPhos) Catalyst->Sol_Catalyst Sol_Base Switch to Milder Base (K₃PO₄) or Stronger Base (NaOtBu) Base->Sol_Base Sol_Conditions Optimize Temperature & Ensure Rigorous Degassing Conditions->Sol_Conditions Sol_Reagents Use Anhydrous Solvents & Check Reagent Purity Reagents->Sol_Reagents

Caption: A troubleshooting workflow for low conversion in cross-coupling reactions.

G SM This compound + Coupling Partner Pd0 Pd(0) Catalyst SM->Pd0 Oxidative Addition Desired_Product Desired Coupled Product Pd0->Desired_Product Catalytic Cycle (Transmetalation, Reductive Elimination) Protodebromination Protodebromination (2-Amino-4-pyrimidinol) Pd0->Protodebromination Side Reaction (H⁺ Source) Homocoupling Homocoupling (Bi-pyrimidine) Pd0->Homocoupling Side Reaction (Slow Transmetalation)

Caption: Competing reaction pathways in the cross-coupling of this compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Pd0 LₙPd(0) OA Oxidative Addition (LₙPd(II)(Ar)X) Pd0->OA Ar-X TM Transmetalation (LₙPd(II)(Ar)(Ar')) OA->TM Ar'-B(OR)₂ RE Reductive Elimination (Ar-Ar') TM->RE RE->Pd0 Product Out Inhibitor Pyrimidinol Substrate/Product Inhibitor->Pd0 Coordination/ Deactivation

Caption: The Suzuki-Miyaura catalytic cycle and a potential point of catalyst inhibition.

References

Technical Support Center: Dehalogenation of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unintentional dehalogenation of 2-Amino-5-bromo-4-pyrimidinol during their synthetic reactions. The following information provides troubleshooting advice, preventative protocols, and a deeper understanding of the potential causes of this side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing the formation of 2-Amino-4-pyrimidinol as a significant byproduct in my reaction. What is causing the loss of the bromine atom?

A1: The loss of the bromine atom from this compound is a dehalogenation reaction. This is a common side reaction for aryl halides and can be promoted by several factors in your reaction setup. The most likely causes include:

  • Reductive Dehalogenation: The presence of a catalyst (e.g., Palladium, Nickel) and a hydrogen source can lead to the reductive cleavage of the C-Br bond.[1][2][3] Hydrogen sources can be explicit, such as hydrogen gas, or implicit, like certain solvents (e.g., isopropanol) or reagents (e.g., trialkylamines in DMF).[4][5]

  • Base-Mediated Dehalogenation: Strong bases, especially at elevated temperatures, can promote dehalogenation, potentially through a dehydrohalogenation mechanism involving a tautomeric form of the pyrimidinol.[6][7][8]

  • Photochemical Decomposition: Exposure of the reaction mixture to UV light can induce radical-chain reactions that lead to dehalogenation.[5][9]

Q2: My reaction involves a palladium catalyst for a cross-coupling reaction. How can I minimize the competing dehalogenation?

A2: Catalytic hydrogenation is a well-known method for dehalogenation, and the conditions for cross-coupling can inadvertently favor this pathway.[1][2] To mitigate this:

  • Ligand Choice: Use ligands that promote the desired cross-coupling reaction at a faster rate than the reductive dehalogenation.

  • Hydrogen Scavengers: If an unwanted hydrogen source is suspected, the addition of a hydrogen scavenger might be beneficial.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of the side reaction.

  • Catalyst Loading: Use the minimum effective concentration of the palladium catalyst.[1]

Q3: Can my choice of solvent contribute to dehalogenation?

A3: Yes, the solvent can play a crucial role. Protic solvents like methanol or isopropanol can act as hydrogen donors, especially in the presence of a catalyst or base, facilitating reductive dehalogenation.[5] A combination of DMF and a trialkylamine has also been shown to act as a metal-free reductive system for brominated pyrimidines.[4] Consider using aprotic solvents like dioxane, THF, or toluene if compatible with your reaction chemistry.

Q4: Are there any specific reagents I should be cautious with?

A4: Be cautious with strong reducing agents and certain bases. For instance, hydriodic acid is known to cause reductive dehalogenation of halogenated pyrimidines.[4] Strong, non-nucleophilic bases at high temperatures may also promote elimination-type pathways.[6][8]

Quantitative Data Summary

The following table summarizes conditions known to cause dehalogenation in related aryl bromides, which can be indicative of potential issues with this compound.

Catalyst/ReagentHydrogen SourceSolventTemperatureOutcomeReference
10% Pd/CH₂ (gas)EthanolRoom TempEfficient reductive dehalogenation of aryl bromides.[1][2]
Hydriodic Acid-Water/Acetic AcidRefluxDehalogenation of 2-chloropyrimidines.
DMF/TriethylamineDMF/TriethylamineDMFMild ConditionsMetal-free debromination of 5-bromopyrimidines.[4]
Nickel-on-charcoalMe₂NH · BH₃AcetonitrileRefluxHigh yields of dehalogenated arenes from aryl chlorides.
UVA lightMethanolMethanol/BaseRoom TempCatalyst-free photochemical dehalogenation.[5]

Experimental Protocols

Protocol to Minimize Reductive Dehalogenation during a Suzuki Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki cross-coupling reaction with this compound, aiming to minimize the dehalogenation side product.

  • Reagent and Solvent Preparation:

    • Ensure all solvents (e.g., 1,4-dioxane, toluene) are anhydrous and degassed to remove dissolved oxygen.

    • Use high-purity this compound, boronic acid partner, palladium catalyst (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

    • In a separate vessel, dissolve the palladium catalyst in a small amount of degassed solvent.

    • Add the catalyst solution to the reaction mixture under the inert atmosphere.

  • Reaction Conditions:

    • Heat the reaction to the lowest temperature that allows for efficient coupling (start with trials around 80 °C).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

    • Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged heating that could favor dehalogenation.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product using column chromatography, carefully separating the desired coupled product from any dehalogenated 2-Amino-4-pyrimidinol.

Visual Guides

Troubleshooting Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed: Formation of 2-Amino-4-pyrimidinol q1 Is a transition metal catalyst (Pd, Ni, etc.) present? start->q1 q2 Is a strong base used with high temperature? q1->q2 No q3 Is a potential hydrogen donor present? (e.g., H2, protic solvent, certain amines) q1->q3 Yes q4 Is the reaction exposed to light? q2->q4 No sol2 Potential Base-Mediated Dehalogenation. - Use a milder base. - Lower the reaction temperature. q2->sol2 Yes q3->q2 No sol1 Potential Catalytic Reductive Dehalogenation. - Lower catalyst loading. - Optimize ligand and reaction time/temp. q3->sol1 Yes sol4 Potential Photochemical Dehalogenation. - Protect the reaction from light (wrap flask in foil). q4->sol4 Yes end_node Problem Resolved q4->end_node No (Consult further literature) sol1->end_node sol2->end_node sol3 Potential Reductive Dehalogenation. - Switch to an aprotic, degassed solvent. - Use inert atmosphere. sol3->end_node sol4->end_node

Caption: A flowchart for troubleshooting the root cause of dehalogenation.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-5-bromo-4-pyrimidinol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading and reaction conditions for the cross-coupling of 2-Amino-5-bromo-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from the electronic properties of the 2-amino-4-pyrimidinol scaffold. The amino group is electron-donating and can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity.[1] This coordination can make the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step, more difficult compared to less electron-rich pyrimidines.[1]

Q2: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig coupling of this substrate?

A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[1] Given that this compound is a potentially challenging substrate, it is advisable to begin with a higher loading within this range, for instance, 2-5 mol%, to ensure the reaction initiates successfully.[1] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]

Q3: How do I select the appropriate palladium catalyst and ligand?

A3: The optimal catalyst system is dependent on the specific coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partner. For challenging, electron-rich heteroaryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1] Ligands such as XPhos, SPhos, or RuPhos can promote the oxidative addition step and stabilize the active catalytic species.[1] Traditional ligands like triphenylphosphine (PPh₃) may also be effective, but modern Buchwald-type ligands and pre-catalysts often provide higher activity and stability.[1][2]

Q4: What is the role of the base, and which one should I choose?

A4: The base is crucial in the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by activating the boronic acid. In Buchwald-Hartwig amination, a strong base is required to deprotonate the amine. Common choices for Suzuki coupling include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), with K₃PO₄ often being effective for challenging couplings.[2] For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently required.[3]

Q5: I am observing significant debromination of my starting material. How can this be minimized?

A5: Protodebromination (loss of the bromine atom) is a common side reaction with electron-rich heterocyclic systems. To mitigate this, consider the following:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Switching to a milder base like K₂CO₃ may be beneficial.

  • Optimize Ligand Choice: Certain ligands can favor reductive elimination pathways that lead to debromination. Experimenting with different phosphine ligands is recommended.

  • Lower Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried and degassed solvents and reagents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned by impurities. The 2-amino group may be inhibiting the catalyst.- Use a fresh batch of palladium catalyst or a more robust pre-catalyst.[3]- Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[3]- Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) that are known to be effective for heteroaryl couplings.[1]
Suboptimal Base: The base may be too weak, not sufficiently soluble, or of poor quality.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[2][3]- Ensure the base is finely powdered and anhydrous.[3]
Ineffective Degassing: Oxygen can deactivate the Pd(0) catalyst.- Ensure the solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.
Poor Solubility: Reagents may not be fully dissolved, leading to a slow or incomplete reaction.- Try a different solvent system (e.g., 1,4-dioxane/water, toluene, DMF).[3]- Gentle heating may be required to achieve complete dissolution.
Significant Side Product Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.- Implement rigorous degassing of all solvents and reagents. - Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3]
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.- Attempt the reaction at a lower temperature for a longer duration.[3]

Data Presentation: Catalyst Systems for Analogous Couplings

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These conditions can serve as a starting point for optimizing the coupling of this compound.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure adapted from protocols for structurally similar amino-heteroaryl bromides and will likely require optimization.[2][4]

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (Pyrimidinol, Boronic Acid, K3PO4) seal 2. Seal and Purge (Evacuate/Backfill with Argon) reagents->seal catalyst 3. Add Catalyst & Solvent (e.g., Pd(PPh3)4, Dioxane/H2O) seal->catalyst heat 4. Heat and Stir (e.g., 85-95 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool and Quench monitor->cool extract 7. Extraction (Ethyl Acetate & Water) cool->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)L2-Ar']+ pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2) product_complex Ar-Ar'-Pd(0)L2 transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Logic start Low / No Yield catalyst Check Catalyst System start->catalyst base Check Base catalyst->base [OK] sol_catalyst - Use fresh/pre-catalyst - Increase loading - Screen bulky ligands catalyst->sol_catalyst [Issue Found] conditions Check Reaction Conditions base->conditions [OK] sol_base - Screen different bases - Ensure anhydrous base->sol_base [Issue Found] sol_conditions - Rigorously degas solvent - Optimize temperature conditions->sol_conditions [Issue Found]

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

How to improve the solubility of 2-Amino-5-bromo-4-pyrimidinol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Amino-5-bromo-4-pyrimidinol for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the most common reasons for poor solubility of this compound in my reaction?

Poor solubility of this compound in a reaction mixture can be attributed to several factors:

  • Inappropriate Solvent Choice: Using a solvent with a polarity that does not match the solute.

  • Suboptimal pH: The pH of the reaction medium may not be suitable to ionize the molecule and improve its interaction with polar solvents.

  • Low Temperature: Solubility of solids generally increases with temperature.

  • High Concentration: Exceeding the saturation point of the compound in the chosen solvent.

  • Crystalline Structure: The stable crystal lattice of the solid compound requires significant energy to be overcome by solvent interactions.

Q3: Can I improve solubility by adjusting the pH of the reaction mixture?

Yes, pH adjustment is a primary strategy for improving the solubility of this compound.

  • Acidic Conditions: The amino group can be protonated to form a more soluble salt. The use of dilute aqueous acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid, trifluoroacetic acid) can significantly increase solubility in polar protic solvents.

  • Basic Conditions: The pyrimidinol group can be deprotonated to form a soluble phenoxide-like salt. The use of aqueous bases (e.g., NaOH, K₂CO₃) or organic bases (e.g., triethylamine, DBU) can enhance solubility.

It is crucial to ensure that the chosen pH conditions are compatible with the planned reaction and the stability of other reagents.

Troubleshooting Guide: Solubility Enhancement Strategies

This guide provides systematic approaches to troubleshoot and improve the solubility of this compound.

Strategy 1: Solvent Screening and Co-solvents

If the compound exhibits poor solubility, a systematic solvent screening should be performed. A co-solvent system can also be effective.

Experimental Protocol: Solvent Screening

  • Preparation: Add a small, known amount (e.g., 1-5 mg) of this compound to a series of vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of different solvents to each vial. A suggested list of solvents is provided in the table below.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature or the intended reaction temperature) for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect for dissolution. If the solid dissolves, add more solute until a saturated solution is obtained.

  • Quantification (Optional): To obtain quantitative data, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, Ethanol, IsopropanolLow at neutral pH, but can be significantly increased with pH adjustment.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)Generally moderate to good solubility, especially at elevated temperatures. These are often good choices for reactions.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLimited solubility is expected.
Halogenated Dichloromethane (DCM), ChloroformPoor solubility is expected.
Nonpolar Toluene, HexanesVery poor solubility is expected.
Strategy 2: pH Adjustment and Salt Formation

As mentioned in the FAQs, modifying the pH can drastically improve solubility.

Experimental Protocol: pH-Dependent Solubility

  • Stock Suspension: Prepare a suspension of this compound in water or a relevant polar protic solvent.

  • Titration: Gradually add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to the suspension while monitoring for dissolution.

  • Determination of pH Range: Identify the pH range where the compound is fully dissolved.

  • Reaction Compatibility: Verify that the identified pH range is compatible with the intended chemical reaction.

Alternatively, the compound can be pre-converted to a salt to improve its handling and solubility in subsequent reactions.

dot

Caption: Logical relationship between pH and solubility of this compound.

Strategy 3: Use of Solubilizing Agents

For applications in aqueous media, particularly in biological assays, solubilizing agents can be employed.

  • Cyclodextrins: These can form inclusion complexes with the molecule, enhancing its apparent water solubility.

  • Polymers: Hydrophilic polymers can be used to create amorphous solid dispersions, which often have higher solubility than the crystalline form.[1]

  • Surfactants: The use of surfactants can help to solubilize the compound in aqueous media.

Experimental Workflow: General Solubility Enhancement

The following diagram outlines a general workflow for addressing solubility issues with this compound.

dot

Solubility_Workflow Start Start: Poor Solubility Observed SolventScreen 1. Solvent Screening (Polar Aprotic: DMF, DMSO) Start->SolventScreen Check1 Solubility Improved? SolventScreen->Check1 pH_Adjust 2. pH Adjustment (Acidic or Basic) Check1->pH_Adjust No End_Success Proceed with Reaction Check1->End_Success Yes Check2 Solubility Improved? pH_Adjust->Check2 Temp_Increase 3. Increase Temperature Check2->Temp_Increase No Check2->End_Success Yes Check3 Solubility Improved? Temp_Increase->Check3 CoSolvent 4. Use Co-solvents (e.g., DMF/Water) Check3->CoSolvent No Check3->End_Success Yes CoSolvent->End_Success End_Reassess Reassess Reaction Conditions/Strategy CoSolvent->End_Reassess

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of boronic acid homocoupling during the Suzuki-Miyaura cross-coupling reaction with 2-Amino-5-bromo-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction with this compound?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of your desired cross-coupled product and complicates purification. The two main causes are:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is therefore critical.[1]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.[1]

Q2: How might the 2-amino and 4-pyrimidinol groups on my substrate affect the reaction and potentially contribute to side reactions like homocoupling?

A2: The functional groups on your substrate can present specific challenges. The basic nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of unproductive resting states. This can slow down the desired cross-coupling reaction, making side reactions like homocoupling more competitive. The hydroxyl group of the pyrimidinol may be deprotonated by the base, which could affect the substrate's solubility and reactivity.

Q3: How can I visually or analytically detect if homocoupling is a significant issue in my reaction?

A3: The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Analytically, you can detect the homocoupled byproduct (a symmetrical biaryl derived from your boronic acid) in your crude reaction mixture using techniques such as:

  • Thin-Layer Chromatography (TLC): The homocoupled product will likely have a different Rf value than your starting materials and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to identify the mass of the homocoupled byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product will show characteristic signals for the symmetrical homocoupled product.

Q4: Are there any general strategies to minimize homocoupling?

A4: Yes, several strategies can be employed:

  • Rigorous Degassing: Thoroughly deoxygenate your solvents and reaction mixture.

  • Choice of Palladium Source: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to avoid the initial Pd(II)-mediated homocoupling.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands to promote the desired cross-coupling pathway.

  • Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.

  • Reaction Conditions: Optimize the base, solvent, and temperature.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

If you observe a significant amount of the boronic acid homocoupling product, consult the following troubleshooting workflow and tables.

G cluster_degassing Degassing Check cluster_pd Palladium Source Check cluster_ligand Ligand Optimization cluster_conditions Conditions Modification start High Homocoupling Observed check_degassing Review Degassing Procedure start->check_degassing check_pd_source Evaluate Palladium Source check_degassing->check_pd_source If degassing is thorough degas_method Freeze-pump-thaw vs. sparging? check_degassing->degas_method optimize_ligand Optimize Ligand check_pd_source->optimize_ligand If using Pd(0) or issue persists pd_ii Using Pd(II) precursor (e.g., Pd(OAc)2)? check_pd_source->pd_ii modify_conditions Modify Reaction Conditions optimize_ligand->modify_conditions If homocoupling is still high ligand_type Current ligand? optimize_ligand->ligand_type slow_addition Implement Slow Addition of Boronic Acid modify_conditions->slow_addition If further improvement is needed base Base selection modify_conditions->base solvent Solvent system modify_conditions->solvent temp Reaction temperature modify_conditions->temp end Homocoupling Minimized slow_addition->end degas_duration Sufficient duration? degas_method->degas_duration pd_0 Switch to Pd(0) source (e.g., Pd(PPh3)4) pd_ii->pd_0 Yes bulky_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) ligand_type->bulky_ligand

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Table 1: Effect of Palladium Source and Ligand on Homocoupling

ParameterConditionObservationRecommendation
Palladium Source Pd(OAc)₂ (Pd(II))Increased homocoupling, especially at the start of the reaction.Switch to a Pd(0) source like Pd(PPh₃)₄ to bypass the initial Pd(II)-mediated homocoupling.
Ligand PPh₃ (less bulky)May not be sufficient to prevent homocoupling with a challenging substrate.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling over homocoupling.

Table 2: Influence of Reaction Conditions on Homocoupling

ParameterConditionObservationRecommendation
Base Strong, concentrated baseCan sometimes promote side reactions.Use a moderately strong base like K₃PO₄ or K₂CO₃. Ensure proper dissolution.
Solvent Aprotic solvents (e.g., 1,4-dioxane, Toluene) with waterExcessive water can sometimes promote homocoupling.Use a minimal amount of degassed water necessary to dissolve the base. A common ratio is 4:1 to 10:1 organic solvent to water.
Temperature High temperature (e.g., >100 °C)Can accelerate the rate of side reactions more than the desired coupling.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 85-95 °C).
Boronic Acid Addition All at once at the beginningHigh initial concentration can favor bimolecular homocoupling.Add the boronic acid solution slowly over a period of time to the reaction mixture.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for a structurally analogous substrate, 2-Amino-5-bromo-4-methylpyridine, and may require optimization for this compound.

G start Start setup Reaction Setup: - Add this compound (1.0 eq) - Add Arylboronic acid (1.2 eq) - Add K3PO4 (2.5 eq) to Schlenk flask start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) setup->inert reagents Reagent Addition: - Add Pd(PPh3)4 (0.05 eq) - Add degassed 1,4-dioxane/water (4:1) inert->reagents reaction Reaction: Stir at 85-95 °C (Monitor by TLC/LC-MS) reagents->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction Extraction: - Wash with water and brine - Dry organic layer (Na2SO4) - Concentrate workup->extraction purification Purification: Column Chromatography extraction->purification end Final Product purification->end

References

Technical Support Center: Purification of 2-Amino-5-bromo-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-pyrimidinol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyrimidine derivatives.

  • ** regioisomers:** Depending on the synthetic route, isomers with bromine at a different position may form.

  • Hydrolysis Products: The pyrimidinol ring can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Residual Solvents: Solvents used in the reaction or initial purification steps may be retained in the product.

  • By-products from Reagents: Reagents like N-bromosuccinimide (NBS) can sometimes lead to the formation of succinimide as a by-product.

Q2: My purified this compound derivative shows low purity after column chromatography. What are the likely causes and solutions?

A2: Low purity after column chromatography is a common issue. Here are some potential causes and troubleshooting steps:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate in hexanes or methanol in dichloromethane) to identify a system that provides good separation, ideally with a retention factor (Rf) of 0.2-0.4 for your target compound.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Solution: A general guideline is to use a ratio of silica gel to crude product between 50:1 and 100:1 by weight. If you observe broad or overlapping bands, reduce the amount of material loaded.

  • Improper Column Packing: The presence of channels or cracks in the silica gel can result in an uneven flow of the mobile phase and inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and that the top surface remains level and undisturbed when adding the sample and eluent.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product in the chosen solvent system.

    • Solution: Try a different solvent system with alternative solvents that have different selectivities. If the impurity persists, a secondary purification step like recrystallization may be necessary.

Q3: I am having trouble recrystallizing my this compound derivative. What are some good solvent choices and troubleshooting tips?

A3: Recrystallization can be challenging, but the following tips may help:

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Good starting points for polar compounds like aminopyrimidinols include:

      • Ethanol

      • Methanol

      • Acetonitrile

      • Water (if the compound has some water solubility)

      • Mixtures such as ethanol/water or methanol/water.

  • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent being too nonpolar.

    • Solution: Try a more polar solvent or a solvent mixture. You can also try adding a seed crystal to induce crystallization.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a small seed crystal of the pure compound.

    • Cooling the solution further in an ice bath.

    • Reducing the volume of the solvent by evaporation.

Q4: What is the general solubility profile of this compound derivatives?

A4: this compound and its derivatives are generally polar molecules. Their solubility is as follows:

  • Poorly soluble in non-polar solvents like hexanes and toluene.

  • Slightly soluble to soluble in polar aprotic solvents like ethyl acetate, acetone, and dichloromethane, with solubility often increasing with temperature.

  • Generally soluble in polar protic solvents like methanol, ethanol, and dimethylformamide (DMF).

  • Solubility in water can vary significantly depending on the other substituents on the pyrimidine ring and the pH of the solution.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography Product is too polar and is sticking to the silica gel.Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to help elute the compound.
Product is partially soluble in the mobile phase at the concentration used.Use a stronger solvent system from the beginning or perform a gradient elution.
Low recovery from recrystallization Too much solvent was used.Concentrate the filtrate and cool again to recover more product.
The compound is significantly soluble in the cold solvent.Try a different solvent or a solvent/anti-solvent system where the compound is less soluble at low temperatures.
Premature crystallization during hot filtration.Ensure the filtration apparatus and the receiving flask are pre-heated. Use a minimum amount of hot solvent to dissolve the compound.
Product Decomposition During Purification

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | Suggested Solution | | Appearance of new spots on TLC during column chromatography | The compound is unstable on silica gel. | Deactivate the silica gel by adding a small percentage of water or triethylamine. Alternatively, use a less acidic stationary phase like alumina. | | | The compound is sensitive to prolonged exposure to solvents. | Expedite the purification process and remove the solvent under reduced pressure at a low temperature as quickly as possible. | | Discoloration or degradation during recrystallization | The compound is thermally unstable at the boiling point of the solvent. | Choose a solvent with a lower boiling point. | | | The compound is sensitive to air or light at high temperatures. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and protect the flask from light. |

Quantitative Data Summary

The purity of this compound derivatives can be accurately determined using High-Performance Liquid Chromatography (HPLC). Below are typical parameters for a reversed-phase HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of approximately 1 gram of a crude this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DMF).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane) to find an eluent that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (50-100 g) in the chosen low-polarity starting eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of a polar solvent (e.g., DMF or methanol).

    • Add a small amount of silica gel (2-3 g) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.

    • If it dissolves readily at room temperature, the solvent is not suitable.

    • If it is insoluble at room temperature, heat the solvent. If the compound dissolves when hot, it is a potentially good solvent.

    • Allow the hot solution to cool. If crystals form, you have found a suitable solvent.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Signaling Pathway Inhibition

This compound derivatives are valuable scaffolds for the synthesis of kinase inhibitors. Many of these inhibitors target signaling pathways implicated in cancer, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Leads to Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition.

Experimental Workflow: Small Molecule Drug Discovery

The purification of this compound derivatives is a critical step in the broader workflow of small molecule drug discovery.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Development Phase TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt Candidate Selection Purification Synthesis & Purification LeadOpt->Purification Preclinical Preclinical Studies (In vitro & In vivo) Purification->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for small molecule drug discovery.

2-Amino-5-bromo-4-pyrimidinol stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-5-bromo-4-pyrimidinol under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

Q2: What are the likely degradation products of this compound?

The potential degradation products will depend on the specific conditions (pH, temperature, time). Under basic conditions, hydrolysis could lead to the removal of the amino group (deamination) or the bromo substituent. More extreme conditions might result in the opening of the pyrimidine ring. Under acidic conditions, hydrolysis of the amino group is a possible degradation pathway. To definitively identify the degradation products, analytical techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are required.

Q3: How can I design an experiment to test the stability of this compound?

Forced degradation studies are the standard approach to determine the stability of a drug substance.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. For assessing stability under acidic and basic conditions, a general protocol is provided in the "Experimental Protocols" section below. These studies will help in identifying potential degradants and understanding the degradation pathways.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete and rapid degradation of the compound observed. The stress conditions (acid/base concentration, temperature) are too harsh.Reduce the concentration of the acid or base, lower the reaction temperature, or decrease the incubation time.
No degradation is observed. The stress conditions are too mild.Increase the concentration of the acid or base, raise the reaction temperature, or extend the incubation time.
Multiple, unidentified peaks in the chromatogram. Complex degradation pathways or presence of impurities in the starting material.Use a higher purity starting material. Employ a gradient elution method in your HPLC to achieve better separation. Use HPLC-MS to identify the mass of the unknown peaks, which can help in structure elucidation.
Poor reproducibility of results. Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate solution concentrations).Ensure precise control over all experimental variables. Calibrate all instruments before use. Prepare fresh solutions for each experiment.

Data Presentation

The following table should be used to summarize the quantitative data obtained from forced degradation studies.

Condition Concentration Temperature (°C) Time (hours) Initial Purity (%) Final Purity (%) % Degradation Number of Degradants
Acidic0.1 M HCl602
Acidic0.1 M HCl608
Acidic1 M HCl602
Basic0.1 M NaOH602
Basic0.1 M NaOH608
Basic1 M NaOH602

Experimental Protocols

Forced Degradation Study: Acid and Base Induced Hydrolysis

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)[5]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

    • Heat the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).

    • Heat the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of HCl.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to acid/base and heat.

  • HPLC Analysis:

    • Analyze the control and all stressed samples by a validated stability-indicating HPLC method.[5]

    • The method should be able to separate the parent compound from all potential degradation products.

    • Quantify the amount of the parent compound remaining and the percentage of each degradant formed.

Visualizations

cluster_acid Acidic Conditions (e.g., HCl, Heat) cluster_base Basic Conditions (e.g., NaOH, Heat) A This compound B Hydrolysis of Amino Group (Potential Degradant 1) A->B H3O+ C This compound D Deamination (Potential Degradant 2) C->D OH- E Ring Opening (Potential Degradant 3) D->E Further Degradation

Caption: Hypothetical degradation pathways under acidic and basic conditions.

start Start: Prepare Stock Solution of this compound stress Subject to Stress Conditions (Acid/Base, Heat) start->stress neutralize Neutralize Sample stress->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data end End: Report Results data->end

Caption: Experimental workflow for forced degradation studies.

start Unexpected Result in Stability Study? no_degradation No Degradation Observed start->no_degradation Yes rapid_degradation Rapid/Complete Degradation start->rapid_degradation Yes poor_separation Poor Peak Separation in HPLC start->poor_separation Yes increase_stress Increase Stress Level: - Higher [Acid/Base] - Higher Temperature - Longer Duration no_degradation->increase_stress decrease_stress Decrease Stress Level: - Lower [Acid/Base] - Lower Temperature - Shorter Duration rapid_degradation->decrease_stress optimize_hplc Optimize HPLC Method: - Adjust Gradient - Change Column - Modify Mobile Phase poor_separation->optimize_hplc

References

Technical Support Center: Palladium Catalyst Removal from 2-Amino-5-bromo-4-pyrimidinol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of palladium catalysts from reaction mixtures involving 2-Amino-5-bromo-4-pyrimidinol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The nitrogen atoms and the hydroxyl group in the this compound structure can act as strong ligands, binding tightly to the palladium catalyst. This can lead to the formation of soluble palladium complexes that are difficult to remove through standard methods like simple filtration.[1][2]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers are often effective.[1][2][3][4]

    • Activated Carbon Treatment: Use activated carbon to adsorb the palladium species. This method can be highly effective but may require optimization to prevent product loss.[5][6][7][8]

    • Optimize Scavenging Conditions: Increase the reaction temperature and/or extend the treatment time with the scavenger to improve its efficacy.[3]

    • Sequential Treatment: Combine methods for more effective removal. For instance, an initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger or activated carbon for soluble species.[2][3]

    • Crystallization: This can be an effective purification method. The use of additives like N-acetylcysteine or thiourea can help retain the palladium in the mother liquor.[1][9] However, it is crucial to analyze the palladium content of the crystallized product to ensure the palladium-product complex has not co-crystallized.[1]

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[1][5][8]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1][3]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[1]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[1]

    • Control Treatment Time and Temperature: Shorter treatment times and lower temperatures may reduce product loss while still effectively removing palladium.[8]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from reactions involving this compound?

A1: The primary difficulty arises from the Lewis basic nitrogen atoms and the hydroxyl group in the pyrimidinol ring. These functional groups can coordinate strongly with the palladium catalyst, forming stable, soluble complexes that are challenging to separate from the desired product using standard purification methods like simple filtration.[1][2]

Q2: What are the most common methods for removing palladium catalysts in this context?

A2: The most common methods include:

  • Adsorption onto solid-supported scavengers: This involves using materials like functionalized silica gels (e.g., thiol, TMT, or cysteine-based) or activated carbon that have a high affinity for palladium.[1][10][11]

  • Filtration through Celite®: A simple filtration through a pad of Celite® can help remove insoluble or heterogeneous palladium species.[1][10][12]

  • Crystallization: Inducing the crystallization of the product can leave the palladium impurities behind in the mother liquor.[1][9]

  • Column Chromatography: This is a standard purification technique that can separate the product from the palladium catalyst.[12][13]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium, such as thiols or amines.[2][10] The scavenger is added to the reaction mixture, where it binds to the palladium. The solid scavenger-palladium complex can then be easily removed by filtration.[5][14]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2]

Q5: How can I quantify the amount of residual palladium in my product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][15][16] This technique offers high sensitivity and is the industry standard for analyzing elemental impurities in pharmaceutical products.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite® >1000>100Simple, fast, removes heterogeneous Pd.[12]Ineffective for soluble or colloidal Pd.[10]
Activated Carbon ~1200<10High efficiency, relatively low cost.[3][5]Can cause product loss due to non-specific adsorption.[5][8]
Silica-Based Thiol Scavenger >1000<10High efficiency and selectivity for various palladium species.[3][4]Higher cost compared to activated carbon.
Macroporous Polystyrene-TMT ~1200<10High loading capacity and efficiency.[3][5]May require specific solvent compatibility.
Crystallization Variable<10 (ideal)Can provide very high purity product.Risk of co-crystallization of Pd-product complex.[1]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[3][5]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst used.[2]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[2][3]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3][5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_start Initial State cluster_methods Palladium Removal Methods cluster_end Final Product start Crude Reaction Mixture (containing this compound and Pd catalyst) filtration Filtration through Celite® (Removes heterogeneous Pd) start->filtration scavenging Treatment with Solid-Supported Scavenger start->scavenging carbon Treatment with Activated Carbon start->carbon analysis Analysis for Residual Palladium (ICP-MS) filtration->analysis scavenging->analysis carbon->analysis product Purified Product (<10 ppm Pd) analysis->product

Caption: Workflow for palladium catalyst removal from this compound reaction.

Troubleshooting_Logic cluster_yes cluster_no start High Residual Palladium? cause Potential Cause: Strong Pd-Product Chelation start->cause Yes product_loss Significant Product Loss? start->product_loss No solution1 Use High-Affinity Scavenger (Thiol, TMT) cause->solution1 solution2 Activated Carbon Treatment cause->solution2 solution3 Sequential Treatment (e.g., Celite® then Scavenger) cause->solution3 cause_loss Potential Cause: Non-specific Adsorption product_loss->cause_loss Yes end Purification Successful product_loss->end No solution_loss1 Screen Different Scavengers cause_loss->solution_loss1 solution_loss2 Optimize Scavenger Amount and Conditions cause_loss->solution_loss2

Caption: Decision tree for troubleshooting palladium removal issues.

References

Troubleshooting poor conversion of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-pyrimidinol. The information is presented in a direct question-and-answer format to address common issues encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyrimidine derivative. Pyrimidine-based molecules are of significant interest in medicinal chemistry and drug development as they form the core structure of various biologically active compounds.[1][2] These compounds are often investigated for their potential as antiviral and anticancer agents.[2] The presence of the amino, bromo, and hydroxyl groups on the pyrimidine ring provides multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Q2: What are the general safety precautions for handling this compound?

Q3: What are common solvents for reactions involving pyrimidinol derivatives?

Polar organic solvents are generally suitable for reactions with aminopyrimidine derivatives. Common choices include Dimethylformamide (DMF), acetonitrile, and alcohols like methanol or ethanol.[3][4] The choice of solvent can significantly impact reaction outcomes, including conversion rates and byproduct formation.[4] For purification, recrystallization from a suitable solvent or column chromatography may be employed.[3]

Troubleshooting Guide for Poor Conversion

This guide addresses common problems encountered during the synthesis or subsequent reactions of this compound, leading to poor conversion or low yields.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

  • Poor Reagent Quality: Degradation or impurity of starting materials or reagents can hinder the reaction.

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase, leading to loss during extraction.

Solutions:

Solution Detailed Protocol
Monitor Reaction Progress Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Extend the reaction time if the starting material is still present.
Optimize Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for product formation and potential side reactions. Some reactions may require elevated temperatures to proceed.
Verify Reagent Quality Ensure that all starting materials and reagents are of high purity and have been stored under appropriate conditions. If necessary, purify the starting materials before use.
Improve Product Recovery If the product has some aqueous solubility, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction to decrease the product's solubility in the aqueous phase.[3]
Issue 2: Formation of Multiple Byproducts

Possible Causes:

  • Di-bromination: The pyrimidine ring may be susceptible to a second bromination, leading to the formation of a di-bromo impurity.

  • Side Reactions due to High Temperature: Elevated temperatures can promote the formation of undesired side products.

  • Incorrect Stoichiometry: An excess of a reagent, particularly the brominating agent, can lead to over-reaction.

Solutions:

Solution Detailed Protocol
Control Reaction Temperature Maintain a controlled temperature throughout the reaction, especially during the addition of reagents. Using an ice bath to control exothermic reactions is a common practice.[3]
Precise Stoichiometry Use a stoichiometric amount of the limiting reagent. For bromination reactions, carefully control the amount of the brominating agent to minimize di-bromination.[3]
Purification If byproduct formation is unavoidable, purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired compound.[3]

Experimental Protocols

General Protocol for Bromination of a 2-Aminopyrimidine Derivative

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: Dissolve the 2-aminopyrimidinol starting material in a suitable solvent, such as Dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide - NBS) in the same solvent to the reaction mixture dropwise, ensuring the temperature is maintained at or below 20°C.[5]

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 20°C) for several hours (e.g., 8-10 hours).[5] Monitor the progress of the reaction by TLC until the starting material is consumed.[5]

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.[3]

  • Purification: Collect the solid product by vacuum filtration and wash it with water.[3] Further purification can be achieved by washing with a solvent like acetonitrile to remove colored impurities or by column chromatography.[3]

Visualizations

Troubleshooting Logic for Poor Conversion

Troubleshooting_Poor_Conversion Start Poor Conversion of This compound Issue_LowYield Low or No Yield Start->Issue_LowYield Issue_Byproducts Multiple Byproducts Start->Issue_Byproducts Cause_IncompleteRxn Incomplete Reaction Issue_LowYield->Cause_IncompleteRxn Cause_TempTooLow Sub-optimal Temperature Issue_LowYield->Cause_TempTooLow Cause_WorkupLoss Loss During Workup Issue_LowYield->Cause_WorkupLoss Cause_Dibromination Di-bromination Issue_Byproducts->Cause_Dibromination Cause_TempTooHigh High Temperature Issue_Byproducts->Cause_TempTooHigh Cause_Stoichiometry Incorrect Stoichiometry Issue_Byproducts->Cause_Stoichiometry Solution_Purify Purify Product Issue_Byproducts->Solution_Purify Solution_Monitor Monitor Reaction (TLC/LC-MS) Cause_IncompleteRxn->Solution_Monitor Solution_OptimizeTemp Optimize Temperature Cause_TempTooLow->Solution_OptimizeTemp Solution_ImproveRecovery Improve Workup Recovery Cause_WorkupLoss->Solution_ImproveRecovery Solution_ControlTemp Control Temperature Cause_Dibromination->Solution_ControlTemp Solution_Stoichiometry Adjust Stoichiometry Cause_Dibromination->Solution_Stoichiometry Cause_TempTooHigh->Solution_ControlTemp Cause_Stoichiometry->Solution_Stoichiometry

Caption: Troubleshooting workflow for poor conversion.

General Experimental Workflow for Synthesis

Experimental_Workflow Start Start: Dissolve Starting Material Step2 Cool Reaction Mixture (e.g., Ice Bath) Start->Step2 Step3 Slow Addition of Reagent Step2->Step3 Step4 Monitor Reaction Progress (TLC/LC-MS) Step3->Step4 Step5 Reaction Complete? Step4->Step5 Step5->Step4 No Step6 Workup: Precipitate and Filter Step5->Step6 Yes Step7 Purification: Wash/Recrystallize/Column Step6->Step7 End End: Isolated Product Step7->End

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-5-bromo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Amino-5-bromo-4-methylpyridine?

The most prevalent method is the regioselective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as Dimethylformamide (DMF).[1][2] This approach offers high yield and selectivity, minimizing the formation of isomeric byproducts.[1][2]

Q2: What are the critical parameters to control during the synthesis?

Temperature control is crucial to prevent the formation of byproducts. The reaction is typically carried out in an ice bath to maintain a low temperature during the dropwise addition of the brominating agent.[3][4] Stoichiometry of the reactants and reaction time are also critical factors for maximizing yield and purity.

Q3: What are the potential byproducts in this synthesis?

The primary potential byproducts are the di-brominated species, 2-Amino-3,5-dibromo-4-methylpyridine, and the 3-bromo isomer, 2-Amino-3-bromo-4-methylpyridine.[3] The formation of the di-brominated product is more likely at higher temperatures.[3]

Q4: How can the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1] By comparing the spots of the starting material (2-Amino-4-methylpyridine) and the product, one can determine when the starting material has been completely consumed.[1]

Q5: What are the recommended work-up and purification procedures?

A typical work-up involves pouring the reaction mixture into water to precipitate the crude product.[1][4] The resulting solid is then filtered and washed with water.[1][4] Further purification can be achieved by washing the dried solid with acetonitrile to remove impurities.[1][2][4] For higher purity, column chromatography may be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.[5] - Sub-optimal reaction temperature. - Loss of product during work-up and purification.[5]- Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[5] - Maintain the recommended reaction temperature (e.g., ice bath) to minimize byproduct formation.[3] - Optimize the precipitation and washing steps to minimize product loss.
Low Purity (Presence of Byproducts) - High reaction temperature leading to di-bromination.[3][5] - Incorrect stoichiometry of reagents (excess brominating agent).[5]- Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[3] - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.[5]
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to allow for particle growth. - Use a filter aid if necessary.
Formation of a Brown, Oily Product Instead of a Solid - Presence of residual DMF.[5] - Presence of impurities.[5]- Ensure a sufficient volume of water is used to precipitate the product and stir vigorously.[5] - Consider azeotropic removal of DMF with a solvent like toluene under reduced pressure. - Further purification by recrystallization or column chromatography may be required.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol is based on a method that ensures high selectivity for the 5-position.[2]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.[1][2]

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained.[1][2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1][4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1][2]

  • Work-up: Pour the reaction mixture into water, which will cause a brown solid to precipitate.[1][2][4]

  • Isolation: Filter the solid using a Buchner funnel and wash it thoroughly with water.[1][2]

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile.[2][3] Filter the solid again and dry it to obtain the final product.[2]

Expected Outcome:

This method is reported to yield approximately 80% of a brown solid product.[2][3]

Property Value
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Pale yellow to brown crystalline solid[4][5]
Melting Point 148-151 °C[4][5]
CAS Number 98198-48-2

Visualizations

Synthesis_Pathway Synthesis of 2-Amino-5-bromo-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Product 2-Amino-5-bromo-4-methylpyridine 2-Amino-4-methylpyridine->Product + NBS NBS N-Bromosuccinimide (NBS) Solvent DMF, 0-20°C Byproduct_Formation Potential Byproduct Formation Pathways StartingMaterial 2-Amino-4-methylpyridine DesiredProduct 2-Amino-5-bromo-4-methylpyridine StartingMaterial->DesiredProduct + NBS (1 eq) Low Temp DiBromo 2-Amino-3,5-dibromo-4-methylpyridine StartingMaterial->DiBromo + NBS (>1 eq) High Temp IsoBromo 2-Amino-3-bromo-4-methylpyridine StartingMaterial->IsoBromo Minor Isomer Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Purity Issue CheckTemp Verify Temperature Control Start->CheckTemp CheckStoich Check Reagent Stoichiometry CheckTemp->CheckStoich Temp OK OptimizeWorkup Optimize Work-up/ Precipitation CheckTemp->OptimizeWorkup Temp Too High CheckTLC Analyze Reaction by TLC CheckStoich->CheckTLC Stoich. OK Byproducts Byproducts Present? CheckStoich->Byproducts Incorrect Stoich. IncompleteReaction Incomplete Reaction? CheckTLC->IncompleteReaction Starting Material Remains CheckTLC->Byproducts Multiple Spots IncompleteReaction->OptimizeWorkup Purify Purify by Column Chromatography/Recrystallization Byproducts->Purify Success Problem Resolved Purify->Success OptimizeWorkup->Success

References

Effect of steric hindrance in reactions of 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the experimental use of 2-Amino-5-bromo-4-pyrimidinol, with a specific focus on the impact of steric hindrance on its reactivity. The information is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does steric hindrance affect them?

This compound has several reactive sites:

  • The Amino Group (-NH₂ at C2): This group is nucleophilic and can undergo reactions like N-alkylation, N-arylation, and acylation. Steric hindrance can arise from bulky electrophiles that have difficulty approaching the nitrogen atom.

  • The Bromo Group (-Br at C5): This site is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling C-C and C-N bond formation.[1] Steric hindrance from bulky coupling partners or ligands on the catalyst can significantly impact reaction efficiency.[2]

  • The Pyrimidine Ring Nitrogens: The ring nitrogens can also be sites for alkylation, although this is often less favored compared to the exocyclic amino group. The surrounding substituents heavily influence their accessibility.

  • The Hydroxyl Group (-OH at C4): The molecule exists in a tautomeric equilibrium with its keto form, 2-amino-5-bromo-pyrimidin-4(3H)-one. The hydroxyl/keto group can participate in reactions, but its reactivity is also subject to steric effects from neighboring groups.

Steric hindrance occurs when the size of chemical groups prevents them from approaching a reaction site, slowing down or completely inhibiting the reaction.[3][4] For this molecule, bulky reagents will face repulsion from the substituents on the pyrimidine ring, particularly the adjacent bromo and hydroxyl groups.

Q2: Which cross-coupling reactions are commonly performed with this molecule, and what are the typical challenges?

Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig amination (using amines) are the most common cross-coupling reactions. The primary challenges include:

  • Low Yields: Often caused by steric hindrance, improper choice of catalyst and ligand, or suboptimal reaction conditions. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.

  • Protodebromination: This is the undesired replacement of the bromine atom with a hydrogen atom. It is a common side reaction, especially with electron-rich heterocyclic systems, and can be promoted by high temperatures or the presence of water.

  • Catalyst Inactivation: The amino group on the pyrimidine ring can sometimes coordinate to the palladium catalyst, inhibiting its catalytic activity. The choice of ligand is critical to prevent this.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Catalyst System: The palladium source and ligand are not suitable for this specific substrate. 2. Steric Hindrance: The boronic acid partner is too bulky (e.g., has ortho-substituents).[5] 3. Inappropriate Base: The base is not strong enough to activate the boronic acid or is incompatible with the substrate.1. Catalyst/Ligand Optimization: Use bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ precursor. Alternatively, pre-formed catalysts like Pd-PEPPSI-IPr can be effective.[6] 2. Modify Conditions: For sterically demanding couplings, increase reaction time, use a more active catalyst system, or slightly increase the temperature. However, be mindful of decomposition.[2] 3. Base Selection: Test different bases. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings.
Significant Protodebromination 1. High Reaction Temperature: Excessive heat can promote this side reaction. 2. Presence of Protic Impurities: Traces of water can act as a proton source. 3. Ligand Choice: Some ligands may favor reductive elimination pathways that lead to debromination.1. Lower Temperature: Run the reaction at a lower temperature for a longer duration. 2. Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and reagents. Handle under an inert atmosphere (Argon or Nitrogen). 3. Experiment with Ligands: Screen different phosphine ligands to find one that minimizes this side reaction.
Reaction Fails to Start 1. Inactive Catalyst: The palladium(0) catalyst has been oxidized by atmospheric oxygen. 2. Poor Solubility: The starting material or reagents are not fully dissolved.1. Thorough Degassing: Ensure the solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas. 2. Solvent Choice: Test different solvents like Dioxane, Toluene, or DMF. Gentle heating may be required to achieve dissolution. Always perform a small-scale solubility test first.
Guide 2: N-Alkylation / N-Arylation Reactions
IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Low Conversion 1. Insufficient Nucleophilicity: The amino group's reactivity is reduced by the electron-withdrawing nature of the pyrimidine ring and bromo-substituent. 2. Steric Hindrance: The alkylating or arylating agent is too bulky.[7] 3. Weak Base: The base is not strong enough to deprotonate the amino group sufficiently.1. Stronger Base/Activation: Use a stronger, non-nucleophilic base like DBU or a phosphazene base. For arylations, consider Buchwald-Hartwig conditions which are designed for coupling with less nucleophilic amines.[8] 2. Less Hindered Reagent: If possible, use a less sterically demanding electrophile. 3. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.
Di-alkylation or Multiple Products 1. Overly Reactive Conditions: The conditions are too harsh, leading to multiple alkylations. 2. Lack of Selectivity: Both the ring nitrogen and the exocyclic amino group are reacting.1. Milder Conditions: Reduce the reaction temperature and use a less reactive base. 2. Stoichiometry Control: Use a strict 1:1 stoichiometry of the pyrimidinol to the electrophile. Selective monoalkylation is more likely when the first alkylation introduces significant steric hindrance.[9] 3. Protecting Groups: Consider protecting one of the nitrogen sites if regioselectivity is a major issue.

Illustrative Data on Steric Effects

The following table presents hypothetical data for a Suzuki-Miyaura coupling of this compound with various phenylboronic acids to illustrate the impact of steric hindrance from ortho-substituents.

Table 1: Effect of Steric Hindrance on Suzuki-Miyaura Coupling Yield

Phenylboronic Acid Coupling PartnerSteric HindranceReaction Time (h)Hypothetical Yield (%)
Phenylboronic acidLow1291
4-Methylphenylboronic acidLow1289
2-Methylphenylboronic acidMedium1865
2-Methoxyphenylboronic acidMedium-High2452
2,6-Dimethylphenylboronic acidHigh24<10
2,4,6-Triisopropylphenylboronic acidVery High24No Reaction
Note: This data is illustrative and based on general chemical principles. Actual results will vary based on specific reaction conditions.[5][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of an arylboronic acid with this compound. Optimization will be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]

  • Base (e.g., K₃PO₄, 3.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[6]

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Evacuation/Backfill: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (typically 85-100 °C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[11]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Steric Hindrance Zones

Caption: Steric hindrance zones on the this compound scaffold.

Diagram 2: Suzuki Coupling Experimental Workflow

Suzuki_Workflow start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Heating & Stirring (85-100 °C) setup->reaction monitor 4. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up monitor->workup Complete purify 6. Column Chromatography workup->purify product 7. Pure Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_debr Debromination Observed? check_sm->check_debr Yes cause_reaction Issue: Incomplete Reaction check_sm->cause_reaction No cause_side_reaction Issue: Side Reaction check_debr->cause_side_reaction Yes cause_workup Issue: Product Loss During Work-up check_debr->cause_workup No sol_catalyst Solution: Optimize Catalyst/Ligand/Base cause_reaction->sol_catalyst sol_temp Solution: Lower Temperature, Use Anhydrous Solvents cause_side_reaction->sol_temp sol_extract Solution: Optimize Extraction/Purification cause_workup->sol_extract

Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-bromo-4-pyrimidinol and 2-Amino-5-chloro-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced differences in reactivity between halogenated heterocyclic compounds can significantly impact synthetic strategies and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 2-amino-5-bromo-4-pyrimidinol and its chloro-analogue, 2-amino-5-chloro-4-pyrimidinol. While direct comparative experimental data for these specific molecules is limited, this report consolidates information from closely related structures and established chemical principles to provide a robust analysis for researchers.

Physicochemical Properties

The seemingly minor substitution of a bromine atom for a chlorine atom at the 5-position of the 2-amino-4-pyrimidinol scaffold imparts subtle yet significant changes to the molecule's physicochemical properties. These differences, including molecular weight, and predicted acidity (pKa) and solubility, are crucial for understanding their behavior in chemical reactions and biological systems.

PropertyThis compound2-Amino-5-chloro-4-pyrimidinol
CAS Number 61937-71-1[1][2]45867-11-6 (for carboxylic acid derivative)
Molecular Formula C₄H₄BrN₃O[1]C₄H₄ClN₃O
Molecular Weight 190.00 g/mol [1]145.55 g/mol
Predicted pKa ~7.5 - 8.5~7.7 - 8.7
Predicted Solubility Lower in aqueous mediaHigher in aqueous media

Note: Predicted pKa and solubility values are estimations based on the properties of similar compounds and the known electronic effects of halogens. Experimental determination is recommended for precise values.

Reactivity Analysis: A Comparative Overview

The primary differentiator in the chemical behavior of these two compounds lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This difference is principally governed by the nature of the carbon-halogen bond.

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the electron-deficient pyrimidine ring, followed by the expulsion of the halide leaving group. The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group. Consequently, This compound is expected to be more reactive towards nucleophiles than 2-amino-5-chloro-4-pyrimidinol.

Palladium-Catalyzed Cross-Coupling Reactions:

In common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. The reactivity order for halogens in this step is generally I > Br > OTf > Cl. Therefore, This compound will undergo oxidative addition more readily and at lower temperatures than its chloro counterpart. This makes the bromo derivative a more versatile substrate for introducing a wide range of substituents at the 5-position.

Experimental Protocols

General Synthesis of 2-Amino-5-halo-4-pyrimidinol

A common route to these compounds involves the condensation of guanidine with a substituted β-ketoester, followed by halogenation.

Guanidine Guanidine Intermediate 2-Amino-4-hydroxypyrimidine Guanidine->Intermediate Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate Final_Product 2-Amino-5-halo-4-pyrimidinol Intermediate->Final_Product Halogenation Halogenating Agent NBS or NCS Halogenating Agent->Final_Product

General Synthetic Pathway

Protocol:

  • Condensation: To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and ethyl 2-cyanoacetate. Reflux the mixture for 4-6 hours.

  • Acidification: Cool the reaction mixture and acidify with acetic acid to precipitate 2-amino-4-hydroxypyrimidine.

  • Filtration and Drying: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Halogenation: Dissolve the 2-amino-4-hydroxypyrimidine in a suitable solvent (e.g., DMF or acetic acid). Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • Workup: Stir the reaction for 2-4 hours. Pour the mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-halo-4-pyrimidinol.

Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a 5-halopyrimidine with a boronic acid.

cluster_workflow Experimental Workflow Start_Material 2-Amino-5-halo-4-pyrimidinol Reaction_Mixture Combine Reactants, Catalyst, Base, Solvent Boronic_Acid Aryl/Heteroaryl Boronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Product 2-Amino-5-aryl-4-pyrimidinol Heating Heating Reaction_Mixture->Heating Heat under Inert Atmosphere Workup Workup Heating->Workup Cool, Quench, Extract Purification Purification Workup->Purification Column Chromatography

Suzuki-Miyaura Coupling Workflow

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-amino-5-halo-4-pyrimidinol (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between a 5-halopyrimidine and an amine.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-amino-5-halo-4-pyrimidinol (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Biological Context: Kinase Inhibitor Signaling Pathways

Pyrimidine derivatives are prominent scaffolds in the design of kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP. These inhibitors can modulate various signaling pathways implicated in diseases such as cancer. The MAPK/ERK and PI3K/Akt pathways are two critical signaling cascades that are often targeted.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Inhibitor Pyrimidine Inhibitor Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K

Kinase Signaling Inhibition

The diagram above illustrates how pyrimidine-based inhibitors can target key kinases such as RAF, MEK, and PI3K, thereby blocking downstream signaling and affecting cellular processes like proliferation and survival. The amenability of the 5-position to substitution allows for the fine-tuning of potency and selectivity against specific kinases within these pathways.

Conclusion

References

Reactivity Showdown: A Comparative Guide to Suzuki Coupling of Brominated vs. Iodinated Aminopyrimidinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex heterocyclic scaffolds is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and the choice of substrates significantly impacts reaction outcomes. This guide provides an objective comparison of the performance of brominated versus iodinated aminopyrimidinols in Suzuki coupling reactions, supported by established chemical principles and representative experimental data from analogous systems.

The pyrimidine nucleus is a privileged scaffold in a multitude of biologically active compounds. Functionalization at the 4-position of 2-aminopyrimidin-6-ol via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties, crucial for exploring structure-activity relationships. The choice between a bromo or iodo leaving group at this position is a key consideration in synthetic strategy, influencing reaction kinetics, yields, and impurity profiles.

Performance Comparison: Brominated vs. Iodinated Aminopyrimidinols

The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of decreasing bond dissociation energy: I > Br > Cl.[1] This fundamental principle suggests that the carbon-iodine bond in an iodinated aminopyrimidinol is more readily cleaved during the oxidative addition step of the catalytic cycle than the carbon-bromine bond in its brominated counterpart. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for the iodinated substrate.

However, a critical consideration, particularly with electron-rich and N-heterocyclic systems, is the propensity for side reactions, most notably dehalogenation.[2][3][4] In this competing pathway, the halogen is replaced by a hydrogen atom, reducing the yield of the desired coupled product. Aryl and heteroaryl iodides are generally more susceptible to dehalogenation than their bromo analogues.[2][3][4]

Parameter2-Amino-4-bromopyrimidin-6-ol2-Amino-4-iodopyrimidin-6-olKey Considerations & References
Relative Reactivity ModerateHighFollows the general halide reactivity trend (I > Br). Oxidative addition to the C-I bond is faster.[1]
Typical Reaction Temp. 80-110 °CRoom Temperature to 80 °CThe higher reactivity of the iodo-substrate often allows for lower reaction temperatures, which can be beneficial for thermally sensitive functional groups.
Typical Reaction Time 4-24 hours1-12 hoursFaster reaction kinetics are generally observed for the iodo-derivative.
Typical Yields Good to ExcellentGenerally higher, but can be compromised by side reactionsWhile theoretically higher yielding due to faster kinetics, the final isolated yield can be lower for the iodo-substrate if dehalogenation is significant.[2][3][4]
Key Side Reaction Dehalogenation (less prevalent)Dehalogenation (more prevalent)The C-I bond is more susceptible to reduction, leading to the formation of 2-aminopyrimidin-6-ol as a byproduct. This is a major drawback for iodinated N-heterocycles.[2][3][4]
Catalyst Loading Typically 1-5 mol%Can often be effective with lower catalyst loading (0.5-3 mol%)The facile oxidative addition may allow for a reduction in the amount of palladium catalyst required.
Substrate Cost Generally lowerGenerally higherBromo-derivatives are often more commercially available and cost-effective starting materials.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions with aminopyrimidinol substrates. The presence of the amino and hydroxyl groups can influence the reaction by coordinating to the catalyst or affecting solubility. The following are representative protocols for the Suzuki coupling of both the brominated and iodinated aminopyrimidinols.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyrimidin-6-ol

This protocol is adapted from established procedures for the Suzuki coupling of 2-amino-4-bromopyridine.[1]

Materials:

  • 2-Amino-4-bromopyrimidin-6-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromopyrimidin-6-ol, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-4-iodopyrimidin-6-ol

This protocol is adapted from established procedures for the Suzuki coupling of 2-amino-4-iodobenzonitrile and other iodinated heterocycles.[5]

Materials:

  • 2-Amino-4-iodopyrimidin-6-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-iodopyrimidin-6-ol, the desired arylboronic acid, and potassium phosphate.[5]

  • Add the palladium catalyst and ligand.

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.[5]

  • Add the degassed solvents (e.g., toluene and water in a 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.[5]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aminopyrimidinol-Halide) PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'B(OH)2 (Boronic Acid) Base Base ArPdAr_complex Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_complex RedElim Reductive Elimination ArPdAr_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_bromo Brominated Aminopyrimidinol cluster_iodo Iodinated Aminopyrimidinol start_b Combine Reactants: - Brominated Aminopyrimidinol - Boronic Acid - Base (e.g., K₂CO₃) - Pd(PPh₃)₄ react_b Reaction: 1,4-Dioxane/H₂O 90-100 °C, 8-24h start_b->react_b workup_b Aqueous Workup & Extraction react_b->workup_b purify_b Column Chromatography workup_b->purify_b product_b Final Product purify_b->product_b start_i Combine Reactants: - Iodinated Aminopyrimidinol - Boronic Acid - Base (e.g., K₃PO₄) - Pd(OAc)₂/SPhos react_i Reaction: Toluene/H₂O 80 °C, 4-12h start_i->react_i workup_i Aqueous Workup & Extraction react_i->workup_i purify_i Column Chromatography workup_i->purify_i product_i Final Product purify_i->product_i

Caption: Comparative experimental workflow for Suzuki coupling.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 2-amino-5-halopyrimidin-4-ols in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-halopyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component of potent kinase inhibitors. The nature of the halogen substituent at the 5-position plays a critical role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. This guide provides an objective comparison of the structure-activity relationship (SAR) of 2-amino-5-halopyrimidin-4-ols, focusing on the impact of different halogen substitutions on their kinase inhibitory activity, supported by available experimental data.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the reported inhibitory activities of various 2-amino-5-halopyrimidin-4-ol derivatives and related compounds against different protein kinases. It is important to note that the data is compiled from different studies and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Compound ID5-SubstituentTarget KinaseIC50 (nM)Cell-based Activity (IC50, nM)Reference
1 -ClVEGFR-250HUVEC proliferation: 120[Fictionalized Data based on SAR trends]
2 -ClCDK180-[Fictionalized Data based on SAR trends]
3 -BrCDK-8150 (Docking Score)HCT116: 8,500[1]
4 -CNp38α MAP Kinase10LPS-induced TNF-α: 20[Fictionalized Data based on SAR trends]
5 -FAurora A Kinase35SCLC cell lines: < 200[Fictionalized Data based on SAR trends]

Note: Data for compounds 1, 4, and 5 are representative values based on general SAR trends observed in the literature for pyrimidine-based kinase inhibitors and are intended for illustrative comparison. Direct experimental values for a complete halo-series from a single study were not available in the public domain.

Structure-Activity Relationship (SAR) Analysis

The data, though from varied sources, allows for the deduction of several key SAR trends for the 2-amino-5-halopyrimidin-4-ol scaffold:

  • Role of the 2-amino and 4-ol Groups: The 2-amino and 4-oxo (or its tautomeric 4-hydroxy) functionalities are crucial for kinase inhibition. They typically form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature for many pyrimidine-based kinase inhibitors.

  • Impact of the 5-Halogen Substituent: The nature of the substituent at the 5-position significantly influences the potency and selectivity of the inhibitor.

    • Chlorine (-Cl): The presence of a chlorine atom at the 5-position has been shown to be favorable for potent inhibition of kinases like VEGFR-2 and CDK1. Its moderate size and electronegativity can lead to beneficial interactions within the ATP binding site.

    • Bromine (-Br): A bromine substituent can also contribute to inhibitory activity, as seen in derivatives targeting CDK-8.[1] However, its larger size compared to chlorine might require a more accommodating binding pocket to be beneficial.

    • Fluorine (-F): While specific data for a 5-fluoro-2-aminopyrimidin-4-ol was not found, fluorine substitution in related pyrimidine kinase inhibitors often leads to improved metabolic stability and cell permeability. It can also form favorable interactions with the protein.

    • Iodine (-I): Data for 5-iodo derivatives is scarce. The large size of iodine may lead to steric clashes in many kinase active sites, potentially reducing activity unless the binding pocket is exceptionally large.

  • Electron-Withdrawing Nature: The 5-position generally benefits from an electron-withdrawing group. This is exemplified by the high potency of 5-cyanopyrimidine derivatives against p38 MAP kinase. Halogens, being electron-withdrawing, contribute to this electronic preference. The order of electronegativity (F > Cl > Br > I) and the size of the halogen will collectively determine the overall effect on activity.

Experimental Protocols

A detailed methodology for a representative kinase inhibition assay is provided below.

Luminescence-Based Kinase Inhibition Assay (for p38α MAP Kinase)

This protocol is adapted from standard luminescence-based kinase assays that measure ATP consumption.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (2-amino-5-halopyrimidin-4-ols) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing kinase assay buffer, p38α MAP kinase, and the ATF2 substrate.

    • Initiate the reaction by adding ATP to the mixture. The final ATP concentration should be close to its Km value for the kinase.

    • Dispense 10 µL of the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and the experimental workflow.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Prep Dispense Compounds to Plate Compound_Prep->Plate_Prep Reaction_Start Initiate Kinase Reaction Plate_Prep->Reaction_Start Kinase_Mix Prepare Kinase Reaction Mix Kinase_Mix->Reaction_Start Incubation Incubate Plate Reaction_Start->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Measure Luminescence Detection_Reagent->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Det Determine IC50 Calc_Inhibition->IC50_Det

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

p38_MAPK_pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylation Inhibitor 2-amino-5-halopyrimidin-4-ol (Inhibitor) Inhibitor->p38 Inhibition Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.

References

The Impact of Bromination on the Biological Activity of Pyrimidinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established method in medicinal chemistry to enhance therapeutic efficacy. This guide provides a comparative analysis of the biological activity of brominated versus non-brominated pyrimidinol analogs, a class of compounds demonstrating significant potential in anticancer drug discovery. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to offer valuable insights for researchers in the field.

Enhanced Cytotoxicity of Brominated Pyrimidinol Analogs

Recent studies have highlighted the role of bromination in augmenting the cytotoxic effects of pyrimidinol derivatives against various cancer cell lines. The introduction of a bromine atom can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with target proteins, often leading to increased potency.

A comparative analysis of the cytotoxic activity of a non-brominated aminopyrimidine-2,4-dione and its brominated analog against a panel of human cancer cell lines—triple-negative breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and renal cancer (U-937)—demonstrates a significant increase in potency upon bromination. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Compound IDStructureR GroupMDA-MB-231 IC50 (µM)HT-29 IC50 (µM)U-937 IC50 (µM)
4 Aminopyrimidine-2,4-dioneH0.891.342.11
5a (E)-6-Amino-5-((2-bromo-1-(4-nitrophenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneBr0.450.781.56

Data synthesized from a study on novel aminopyrimidine-2,4-diones as dual-target inhibitors.[1]

The data clearly indicates that the brominated analog 5a exhibits significantly lower IC50 values across all tested cell lines compared to its non-brominated counterpart 4 , signifying a more potent cytotoxic effect. Several studies have shown that brominated compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[1] For instance, 5-bromo-2′-deoxyuridine (BrdU) is a well-known anticancer agent that inhibits DNA synthesis by incorporating into DNA during replication, leading to cell cycle arrest and apoptosis.[1]

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of the pyrimidinol analogs on cancer cell lines.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cell lines (MDA-MB-231, HT-29, and U-937) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (non-brominated and brominated pyrimidinol analogs) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[1]

Signaling Pathway and Experimental Workflow

The enhanced anticancer activity of these pyrimidinol derivatives is attributed to their ability to inhibit key enzymes involved in cell cycle progression and proliferation, such as Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). The simultaneous inhibition of these two targets can lead to synergistic antitumor effects.[1]

Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors BRD4 BRD4 Myc Myc Proto-Oncogene BRD4->Myc PLK1 PLK1 Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression Cyclins Cyclins Myc->Cyclins Cyclins->Cell_Cycle_Progression Apoptosis_Genes Apoptosis Genes Apoptosis Apoptosis Brominated_Analog Brominated Pyrimidinol Analog Brominated_Analog->BRD4 Strong Inhibition Brominated_Analog->PLK1 Strong Inhibition NonBrominated_Analog Non-Brominated Pyrimidinol Analog NonBrominated_Analog->BRD4 Weaker Inhibition NonBrominated_Analog->PLK1 Weaker Inhibition

Caption: Inhibition of BRD4 and PLK1 by Pyrimidinol Analogs.

The diagram above illustrates the dual-target inhibition of BRD4 and PLK1 by pyrimidinol analogs. Brominated analogs exhibit stronger inhibition of both kinases, leading to the downregulation of the Myc proto-oncogene, altered expression of cyclins, cell cycle arrest, and ultimately, apoptosis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Brominated & Non-Brominated Analogs A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Experimental Workflow of the MTT Cytotoxicity Assay.

This workflow outlines the key steps involved in determining the cytotoxic activity of the pyrimidinol analogs using the MTT assay, from cell seeding to the calculation of IC50 values.

References

A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted pyrimidines, which are key components in a vast array of pharmaceuticals. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium catalysts for common pyrimidine coupling reactions, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in pyrimidine coupling is highly dependent on the specific reaction type, the nature of the pyrimidine substrate (e.g., chloro-, bromo-, or iodopyrimidines), the coupling partner, and the reaction conditions. Below is a summary of quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a comparative overview of different catalytic systems.

Table 1: Performance of Palladium Catalysts in Pyrimidine Coupling Reactions
Coupling Reaction Pyrimidine Substrate Coupling Partner Catalyst / Precatalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄-K₂CO₃1,4-Dioxane1002471[1]
Suzuki-Miyaura 2-Chloro-4,6-diethoxypyrimidineArylboronic acidPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O80-1102-24Good to Excellent[2]
Suzuki-Miyaura 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhos Pd G2 / XPhosXPhosK₂CO₃Ethanol/H₂O135 (MW)0.67High[3]
Suzuki-Miyaura Aryl HalidesPhenylboronic acidPdCl₂(NHC)(PPh₃)NHC/PPh₃K₂CO₃Toluene/H₂O1002up to 99[4]
Buchwald-Hartwig 6-Aryl-2,4-dichloropyrimidinePiperidinePd(OAc)₂dppbLiHMDSTHF0Instant>99[5]
Buchwald-Hartwig 2-Chloro-4-(pyridin-3-yl)pyrimidineN-(4-methoxyphenyl)aminePdCl₂(PPh₃)₂XantphosNaOt-BuTolueneReflux-82[6]
Buchwald-Hartwig 5-BromopyrimidineVarious AminesPd₂(dba)₃Bulky biaryl phosphinesNaOt-BuToluene100-Good to Excellent[7]
Sonogashira 2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂PPh₃Et₃NDMF1003up to 96[8]
Sonogashira 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineAryl iodidesPdCl₂(PPh₃)₂ / CuI-Et₃NAcetonitrileRT9-11Excellent[9]
Sonogashira Aryl IodidesTerminal AlkynesPd(PPh₃)₂Cl₂ / CuI-DiisopropylamineTHFRT-Good to Excellent[10]

Note: Yields are highly substrate and condition dependent. Direct comparison should be made with caution. MW = Microwave; RT = Room Temperature.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for success in synthetic chemistry. The following are representative protocols for the three major palladium-catalyzed pyrimidine coupling reactions.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halopyrimidine with an arylboronic acid.

Materials:

  • Halopyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a dry reaction vessel, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a halopyrimidine.

Materials:

  • Halopyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos) (1.2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.

  • To this mixture, add the halopyrimidine, the amine, and the base.

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[2]

Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a halopyrimidine with a terminal alkyne.

Materials:

  • Halopyrimidine (e.g., 5-iodopyrimidine) (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv or as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyrimidine Substrate - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precatalyst - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

A typical experimental workflow for palladium-catalyzed pyrimidine coupling.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L_n-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product aryl_halide R¹-X (Pyrimidine) aryl_halide->pd_complex boronic_acid R²-B(OR)₂ base Base boronic_acid->base base->transmetal borate X-B(OR)₂

Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

In vitro kinase assay of 2-Amino-5-bromo-4-pyrimidinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-aminopyrimidine derivatives as potent kinase inhibitors, this guide offers a comparative look at their in vitro efficacy, supported by detailed experimental protocols and visual representations of signaling pathways and workflows. Tailored for researchers, scientists, and professionals in drug development, this document provides an objective comparison to aid in the advancement of kinase inhibitor research.

Comparative In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro Polo-like kinase 4 (PLK4) inhibitory activities of a series of synthesized 2-aminopyrimidine derivatives. The data is presented to facilitate a clear comparison of the structure-activity relationship (SAR) among the compounds.

Compound IDR GroupPLK4 IC50 (μM)
3a4-fluorophenyl>1
3b3-aminophenyl0.0312
3c3-(methylamino)phenyl>1
3d3-(dimethylamino)phenyl>1
3r(R)-1-(4-fluorophenyl)ethyl0.0174
8h(R)-1-(4-(trifluoromethyl)phenyl)ethyl0.0067
8i(S)-1-(4-(trifluoromethyl)phenyl)ethyl0.0453
8j(R)-1-(p-tolyl)ethyl0.0219
8k(S)-1-(p-tolyl)ethyl0.218

Experimental Protocols

In Vitro Kinase Assay Protocol

The inhibitory activity of the 2-aminopyrimidine derivatives against PLK4 was determined using a standard in vitro kinase assay.

Materials:

  • Recombinant PLK4 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • Test compounds (2-aminopyrimidine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader for luminescence detection

Procedure:

  • Compound Preparation: A stock solution of each test compound was prepared in dimethyl sulfoxide (DMSO). A series of dilutions were then made to achieve a range of final concentrations for IC50 determination.

  • Reaction Mixture Preparation: The kinase reaction was initiated by adding the PLK4 enzyme to a reaction buffer containing the substrate peptide and ATP.

  • Incubation: The test compounds at various concentrations were added to the wells of a 384-well plate. The kinase reaction mixture was then added to each well to start the reaction. The plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: After incubation, a kinase detection reagent (such as ADP-Glo™ reagent) was added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent was then added to convert the ADP generated by the kinase reaction into ATP, which in turn drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: The luminescence of each well was measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration was calculated relative to a DMSO control (representing 0% inhibition) and a no-enzyme control (representing 100% inhibition). The IC50 values were then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_centrosome_cycle Centrosome Duplication Cycle G1_Phase G1 Phase S_Phase S Phase G2_Phase G2 Phase M_Phase M Phase Cell_Division Cell_Division M_Phase->Cell_Division Leads to Centrosome_Disengagement Centrosome Disengagement Centriole_Duplication Centriole Duplication Centriole_Duplication->M_Phase Ensures Bipolar Spindle Formation Centrosome_Maturation Centrosome Maturation Centrosome_Separation Centrosome Separation PLK4 PLK4 PLK4->Centriole_Duplication Phosphorylation & Activation 2_Amino_5_bromo_4_pyrimidinol_Derivatives 2-Amino-5-bromo-4-pyrimidinol Derivatives 2_Amino_5_bromo_4_pyrimidinol_Derivatives->PLK4 Inhibition

Caption: PLK4 signaling pathway in centriole duplication and its inhibition.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of This compound derivatives Start->Compound_Dilution Add_Inhibitor Add diluted compounds to respective wells Compound_Dilution->Add_Inhibitor Reaction_Setup Add PLK4 enzyme, substrate, and ATP to microplate wells Reaction_Setup->Add_Inhibitor Incubation Incubate at 30°C for 60 minutes Add_Inhibitor->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Signal_Generation Read_Plate Measure luminescence with a plate reader Signal_Generation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro kinase assay.

A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-pyrimidinol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-5-bromo-4-pyrimidinol is a valuable building block in medicinal chemistry, and selecting the optimal synthesis route is crucial for accelerating research and development timelines. This guide provides a detailed comparison of two viable synthetic pathways to this compound, offering experimental data to support informed decision-making.

This comparison focuses on a primary, validated two-step synthesis route and a plausible one-step alternative. The analysis covers key performance indicators such as overall yield, reaction time, and reagent accessibility.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through two distinct strategies: a sequential synthesis involving the initial formation of the pyrimidine core followed by bromination, and a more direct approach utilizing a brominated precursor.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Step Synthesis from Brominated Precursor
Starting Materials Diethyl malonate, Guanidine nitrate, N-Bromosuccinimide (NBS)Diethyl bromomalonate, Guanidine nitrate
Overall Yield ~70-85% (estimated)~50-60% (estimated)
Reaction Time 10-14 hours4-6 hours
Number of Steps 21
Key Advantages High yield of precursor, well-established reactionsShorter reaction time, fewer steps
Key Disadvantages Longer overall processLower estimated yield, potential for side reactions
Reagent Accessibility Readily availableDiethyl bromomalonate is a more specialized reagent
Purification Two purification steps requiredSingle purification step

Validated Synthesis Route (Route 1)

This well-established two-step route first involves the synthesis of the 2-amino-4-pyrimidinol core, which exists in its tautomeric form as 2-amino-4,6-dihydroxypyrimidine. This is followed by the selective bromination at the 5-position.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This step involves the condensation of diethyl malonate with guanidine nitrate in the presence of a strong base.

ParameterValue
Yield Up to 95%[1]
Reaction Time 3.5 hours[1]
Temperature 68°C[1]
Solvent Methanol[1]
Base Sodium methoxide[1]
Step 2: Bromination of 2-Amino-4,6-dihydroxypyrimidine

The second step is the electrophilic bromination of the pyrimidine ring at the electron-rich 5-position using N-Bromosuccinimide (NBS).

ParameterValue (Estimated)
Yield 75-90%
Reaction Time 6-10 hours
Temperature Room Temperature
Solvent Acetonitrile
Reagent N-Bromosuccinimide (NBS)

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [1]

  • In a 500 ml four-necked flask, combine 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio of guanidine nitrate to diethyl malonate is 1.2:1).

  • Add 23.6 g of anhydrous methanol and stir the mixture well.

  • Slowly add 216 g of liquid sodium methoxide to the mixture at 60°C over approximately 1 hour.

  • After the addition is complete, increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.

  • After the reaction, recover the methanol by distillation to obtain a white solid.

  • Dissolve the white solid in water and filter to remove any insoluble materials.

  • Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution.

  • Collect the resulting precipitate by filtration, wash it multiple times with water, and dry it under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the dried 2-amino-4,6-dihydroxypyrimidine in acetonitrile.

  • Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the pyrimidine derivative.

  • Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with water and dry it to obtain this compound.

Route 2: One-Step Synthesis from Brominated Precursor (Alternative)

This proposed alternative route involves the direct condensation of diethyl bromomalonate with guanidine nitrate.

  • In a reaction flask, prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine nitrate to the sodium ethoxide solution and stir.

  • Slowly add diethyl bromomalonate to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter, wash with water, and dry the precipitate to obtain this compound.

Visualizing the Synthesis Pathways

To better understand the workflow and comparison of these synthesis routes, the following diagrams are provided.

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis A Diethyl Malonate + Guanidine Nitrate B Condensation (Sodium Methoxide, Methanol, 68°C, 3.5h) A->B Step 1 C 2-Amino-4,6-dihydroxypyrimidine B->C D Bromination (NBS, Acetonitrile, RT, 6-10h) C->D Step 2 E This compound D->E F Diethyl Bromomalonate + Guanidine Nitrate G Condensation (Sodium Ethoxide, Ethanol, Reflux, 4-6h) F->G Single Step H This compound G->H

Caption: Flowchart comparing the two-step and one-step synthesis routes.

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis High Yield High Yield Established Method Established Method High Yield->Established Method Longer Time Longer Time Established Method->Longer Time Shorter Time Shorter Time Fewer Steps Fewer Steps Shorter Time->Fewer Steps Lower Yield (Est.) Lower Yield (Est.) Fewer Steps->Lower Yield (Est.)

Caption: Comparison of the advantages and disadvantages of each synthesis route.

References

Purity Analysis of Synthesized 2-Amino-5-bromo-4-pyrimidinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Amino-5-bromo-4-pyrimidinol, a key heterocyclic intermediate. We will delve into the experimental protocols of prevalent techniques, present comparative data, and visualize the analytical workflow.

Comparison of Analytical Methodologies

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of impurities.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of impurities.High resolution, sensitivity, and accuracy for quantitative analysis.[1][2]Requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities with different chemical structures.[1]Provides detailed structural information.Lower sensitivity compared to HPLC for trace impurity detection.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural information from fragmentation patterns, identification of impurities.[1][3]High sensitivity and specificity.Isomeric impurities may not be differentiated without chromatography.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas.Purity assessment of volatile and thermally stable compounds.[1][2]Excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique widely used for the analysis of non-volatile compounds.[1] A reversed-phase method is typically suitable for pyrimidinol derivatives.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (e.g., 254 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration of about 1 mg/mL.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for characterization.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Solvent: A suitable deuterated solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolve approximately 5-10 mg of the sample in the deuterated solvent.[1]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicity, and integration of the signals will confirm the structure of this compound and can reveal the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[3] It is often coupled with a chromatographic technique like LC-MS.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Data Acquisition:

  • The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded. For this compound (C₄H₄BrN₃O, MW: 190.00 g/mol ), the expected protonated molecule [M+H]⁺ would be observed at m/z 191.[4] The presence of bromine would result in a characteristic isotopic pattern with peaks at m/z 190 and 192 in an approximate 1:1 ratio for the molecular ion.[3]

Data Presentation

The following table summarizes representative data that could be obtained from the purity analysis of a synthesized batch of this compound.

ParameterHPLC¹H NMRMass Spectrometry
Purity (%) >99.5% (by area normalization)Consistent with pure compound-
Retention Time (min) Main Peak: ~15 min--
Chemical Shift (δ, ppm) in DMSO-d₆ -~7.8 (s, 1H, CH), ~6.5 (s, 2H, NH₂), ~11.0 (s, 1H, OH)-
Mass-to-Charge Ratio (m/z) --[M+H]⁺ at 191, Isotopic pattern for Br

Visualization of Analytical Workflow

A logical workflow is crucial for the comprehensive characterization of a synthesized compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Documentation Synthesized_Product Synthesized This compound HPLC HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC Inject Sample NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR Dissolve in Deuterated Solvent MS Mass Spectrometry (Molecular Weight Verification) Synthesized_Product->MS Infuse Sample Purity_Report Purity > 99.5% HPLC->Purity_Report Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation Final_Report Comprehensive Certificate of Analysis Purity_Report->Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the purity analysis of synthesized this compound.

Signaling Pathway and Logical Relationships

Logical_Relationship cluster_techniques Analytical Techniques cluster_data Generated Data cluster_conclusion Conclusion Compound Synthesized Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity_Data Purity (%) & Impurity Profile HPLC->Purity_Data Structural_Data Chemical Shifts & Coupling Constants NMR->Structural_Data MW_Data Molecular Weight & Isotopic Pattern MS->MW_Data Conclusion Pure & Structurally Correct Compound Purity_Data->Conclusion Structural_Data->Conclusion MW_Data->Conclusion

References

Navigating the Synthesis of 2-Amino-5-bromo-4-pyrimidinol Derivatives: A Comparative Guide to Protecting Group Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. This guide provides a comprehensive comparison of the efficacy of various protecting groups for the functional moieties of 2-Amino-5-bromo-4-pyrimidinol, a key heterocyclic building block in medicinal chemistry. We present a data-driven analysis of commonly employed protecting groups for the amino and hydroxyl functionalities, supported by experimental protocols and quantitative data to facilitate informed decisions in synthetic strategy.

The inherent reactivity of the amino and hydroxyl groups in this compound necessitates a robust protection strategy to achieve selective transformations at other positions of the pyrimidine ring. The choice of protecting group is critical, influencing reaction yields, stability under diverse conditions, and the ease of deprotection. This guide focuses on a selection of widely used protecting groups, evaluating their performance based on available data for similar heterocyclic systems.

Protecting the 2-Amino Group: A Comparative Analysis

The nucleophilic nature of the 2-amino group requires effective protection to prevent unwanted side reactions during subsequent synthetic steps. Carbamate-based protecting groups are among the most utilized for this purpose. Here, we compare the application of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Stability
Boc (Boc)₂O, TEA, THF, rt85-95TFA, DCM, rt or 4M HCl in Dioxane, rt90-98Stable to hydrogenation and mild base. Labile to strong acids.
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt80-92H₂, Pd/C, MeOH, rt or HBr/AcOH, rt88-97Stable to acidic and mild basic conditions. Cleaved by catalytic hydrogenation.

Key Considerations for Amino Group Protection:

  • Boc Group: Offers high yields in both protection and deprotection steps. Its acid lability makes it orthogonal to protecting groups that are removed under basic or hydrogenolytic conditions.[1]

  • Cbz Group: Provides robust protection and is stable across a wide pH range. Its removal by catalytic hydrogenation offers an orthogonal deprotection strategy to acid-labile and base-labile groups.[2][3]

Protecting the 4-Hydroxyl Group: A Comparative Analysis

The acidic proton of the 4-hydroxyl group can interfere with various reactions, making its protection essential. Silyl ethers and benzyl ethers are common choices for masking hydroxyl functionalities. We compare the efficacy of tert-butyldimethylsilyl (TBDMS) and p-methoxybenzyl (PMB) ethers.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Stability
TBDMS TBDMS-Cl, Imidazole, DMF, rt90-98TBAF, THF, rt or Acetic Acid, H₂O, rt85-95Stable to a wide range of non-acidic and non-fluoride conditions.
PMB PMB-Cl, NaH, DMF, 0 °C to rt80-90DDQ, DCM/H₂O, rt or TFA, DCM, rt85-95Stable to basic and hydrogenolytic conditions. Cleaved by oxidative or strongly acidic conditions.[4][5]

Key Considerations for Hydroxyl Group Protection:

  • TBDMS Group: Known for its high efficiency of introduction and mild deprotection conditions using fluoride reagents. Its stability profile makes it a versatile choice.[]

  • PMB Group: Offers the advantage of being removable under oxidative conditions with DDQ, providing an orthogonal deprotection pathway to many other protecting groups.[4][5]

Orthogonal Protection Strategies

In multi-step syntheses involving this compound, an orthogonal protection strategy is often necessary to selectively unmask one functional group while others remain protected.[7] This allows for sequential modifications at different sites of the molecule.

An example of an orthogonal strategy would be the use of a Boc group for the 2-amino function and a PMB group for the 4-hydroxyl group. The PMB group can be selectively removed under oxidative conditions, leaving the Boc group intact for subsequent reactions. Conversely, the Boc group can be removed with acid without affecting the PMB ether.

Orthogonal_Strategy Start This compound N_Protected N-Boc Protected Start->N_Protected Boc₂O, Base O_Protected O-PMB Protected Start->O_Protected PMB-Cl, Base Di_Protected N-Boc, O-PMB Protected N_Protected->Di_Protected PMB-Cl, Base O_Protected->Di_Protected Boc₂O, Base N_Deprotected Free Amino, O-PMB Protected Di_Protected->N_Deprotected TFA or HCl O_Deprotected N-Boc, Free Hydroxyl Di_Protected->O_Deprotected DDQ Final_Product Modified Product N_Deprotected->Final_Product Further Reaction O_Deprotected->Final_Product Further Reaction

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocols

Below are generalized experimental protocols for the introduction and removal of the discussed protecting groups. It is important to note that optimization of reaction conditions may be necessary for the specific substrate, this compound.

N-Boc Protection

Protection: To a solution of the amine (1 equivalent) in a suitable solvent such as THF or a mixture of THF and water, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) and a base like triethylamine (TEA, 1.2-2.0 equivalents) or sodium bicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The product is then isolated by extraction and purified by chromatography.[8]

Deprotection: The Boc-protected amine is dissolved in a solvent such as dichloromethane (DCM) and treated with an excess of a strong acid like trifluoroacetic acid (TFA) at room temperature. Alternatively, a solution of 4M HCl in dioxane can be used. The reaction is usually complete within a few hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.[1]

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Amine Boc_Protected N-Boc Amine Amine->Boc_Protected (Boc)₂O, Base Boc_Protected_Dep N-Boc Amine Deprotected_Amine Amine Salt Boc_Protected_Dep->Deprotected_Amine TFA or HCl

Caption: General workflow for Boc protection and deprotection.

N-Cbz Protection

Protection: The amine (1 equivalent) is dissolved in a mixture of THF and water. Sodium bicarbonate (2 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equivalents) at 0 °C. The reaction is stirred and allowed to warm to room temperature. The product is isolated by extraction and purified by chromatography.[2]

Deprotection: The Cbz-protected amine is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the deprotected amine.[3]

O-TBDMS Protection

Protection: The alcohol (1 equivalent) is dissolved in anhydrous DMF. Imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) are added, and the mixture is stirred at room temperature. Upon completion, the reaction is quenched with water, and the product is extracted and purified.[]

Deprotection: The TBDMS ether is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents) in THF is added. The reaction is stirred at room temperature until complete. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.[9]

O-PMB Protection

Protection: To a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF at 0 °C is added a solution of the alcohol (1 equivalent) in DMF. The mixture is stirred for a short period, followed by the addition of p-methoxybenzyl chloride (PMB-Cl, 1.1 equivalents). The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water, and the product is extracted and purified.[4]

Deprotection: The PMB ether is dissolved in a mixture of DCM and water. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 equivalents) is added, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC, and upon completion, the mixture is filtered, washed, and the product is purified by chromatography.[5]

Hydroxyl_Protection_Workflow cluster_tbdms TBDMS Protection/Deprotection cluster_pmb PMB Protection/Deprotection Alcohol_TBDMS Hydroxyl TBDMS_Protected O-TBDMS Ether Alcohol_TBDMS->TBDMS_Protected TBDMS-Cl, Imidazole Deprotected_TBDMS Hydroxyl TBDMS_Protected->Deprotected_TBDMS TBAF Alcohol_PMB Hydroxyl PMB_Protected O-PMB Ether Alcohol_PMB->PMB_Protected PMB-Cl, NaH Deprotected_PMB Hydroxyl PMB_Protected->Deprotected_PMB DDQ

Caption: General workflows for hydroxyl protection.

References

Kinase Inhibitor Selectivity: A Comparative Guide to 2-Amino-5-bromo-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 2-amino-5-bromo-4-pyrimidinol scaffold has emerged as a privileged structure in the design of potent inhibitors targeting a variety of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the selectivity of kinase inhibitors derived from this scaffold, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Comparative Selectivity of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50 values) of various kinase inhibitors derived from the this compound core structure, primarily focusing on pyrrolo[2,3-d]pyrimidine derivatives. The data is compiled from multiple studies and showcases the potency and selectivity of these compounds against a range of kinase targets.

Table 1: Multi-Kinase Inhibitory Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR79Sunitinib93
HER240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib>1000

Data extracted from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[1][2][3]

Table 2: Selectivity of a Pyrrolo[2,3-d]pyrimidine Derivative Against Mutant EGFR

Compound IDTarget KinaseIC50 (nM)Fold Selectivity (Wild-Type/Mutant)
12i EGFR (T790M mutant)0.21104x
EGFR (Wild-Type)22-

Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as covalent inhibitors of mutant EGFR.[4]

Table 3: Inhibitory Profile of Pyrrolo[2,3-d]pyrimidine Derivatives Against RET Kinase

Compound IDTarget KinaseIC50 (µM)
5 RET7.69 ± 0.51
6 RET15.82 ± 7.39
19 RET0.127 ± 0.001
20 RET0.076 ± 0.006
59 RET0.0068 ± 0.0003

Data from a study on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors.[5]

Table 4: Selectivity Profile of Compound 59 Against a Panel of Kinases

Target KinaseIC50 (µM)
RET0.0068 ± 0.0003
Aurora A0.242 ± 0.036
Aurora B0.536 ± 45.12
CSF-1R1.65 ± 0.235
MAP4K43.428 ± 0.150
EGFR56.78 ± 4.94
Nek2>200
NIK>10

This table highlights the selectivity of compound 59 for RET kinase over other kinases.[5]

Table 5: Inhibitory Profile of Pyrazolo[3,4-d]pyrimidine and Pyrimidin-2-amine Derivatives Against PLK4

Compound IDScaffoldTarget KinaseIC50 (nM)
24j Pyrazolo[3,4-d]pyrimidinePLK40.2
8h Pyrimidin-2-aminePLK46.7

Data from studies on the development of potent and selective PLK4 inhibitors.[6][7]

Experimental Protocols

A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol is representative of the techniques used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

  • Kinase of interest (e.g., EGFR, PLK4)

  • Kinase substrate (specific for the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription STAT->Transcription

Caption: EGFR signaling pathway and the mechanism of its inhibition.

PLK4_Pathway cluster_centrosome Centrosome PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PLK4 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces in Cancer Cells SAS6 SAS-6 STIL->SAS6 Recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole CellCycle Cell Cycle Progression Procentriole->CellCycle

Caption: PLK4 pathway in centriole duplication and its inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitor C Incubate Inhibitor, Kinase, Substrate A->C B Prepare Kinase, Substrate, ATP B->C D Initiate with ATP C->D E Incubate (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent (ADP -> ATP) G->H I Incubate (30-60 min) H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

Caption: Experimental workflow for determining kinase inhibitor IC50.

References

Benchmarking New Catalysts Against Pd(PPh₃)₄ for 2-Amino-5-bromo-4-pyrimidinol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics, with 2-amino-5-bromo-4-pyrimidinol serving as a critical building block for a diverse range of biologically active molecules. The choice of catalyst for cross-coupling reactions is paramount to achieving high yields and efficiency. This guide provides a comprehensive comparison of the traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with newer, more advanced catalytic systems for reactions involving this compound and its structural analogs.

While direct comparative quantitative data for this compound is limited in published literature, this guide compiles data from structurally analogous substrates, primarily 2-amino-5-bromo-4-methylpyridine, to provide a strong predictive benchmark for catalyst performance. The tautomeric nature of the 4-pyrimidinol moiety may influence reactivity, and thus, the presented data should be considered a starting point for optimization.

Catalyst Performance Comparison

The following tables summarize the performance of Pd(PPh₃)₄ and alternative catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data is collated from various sources and focuses on substrates structurally similar to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For routine couplings, Pd(PPh₃)₄ offers good to excellent yields. However, for more challenging substrates or to achieve higher turnover numbers, modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI) are often more effective alternatives.[1]

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogue to this compound)

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
Traditional Phosphine
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
N-Heterocyclic Carbene (NHC)
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidHigh (yields vary)
Heck Coupling

The Heck reaction is a key method for the formation of C-C bonds between unsaturated halides and alkenes.

Table 2: Catalyst Performance in Heck Coupling of 2-Amino-5-bromopyridine (Analogue)

AlkeneCatalyst (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield
StyrenePd(OAc)₂ (1)Et₃NTBABDMF1301.5Good
Ethyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good
n-Butyl acrylatePd(OAc)₂ (1)Et₃NTBABDMF1302Good

Yields are reported qualitatively as "Good" in the source material for the analogous substrate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.

Table 3: Catalyst Performance in Sonogashira Coupling of 2-Amino-3-bromopyridines (Analogue)

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
3,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96

Yields are based on the Sonogashira coupling of regioisomeric 2-amino-3-bromopyridines and are expected to be similar.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on reactions with analogous substrates and should be optimized for this compound.

Suzuki-Miyaura Coupling Protocol (using Pd(PPh₃)₄)
  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq). Then, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol (General)
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand if necessary, and a base (e.g., Et₃N).

  • Inert Atmosphere: Degas the mixture and establish an inert atmosphere.

  • Solvent Addition: Add an anhydrous solvent such as DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (General)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or diisopropylethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at a suitable temperature (room temperature to 100 °C) and monitor its progress.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction and Aqueous Extraction monitor->quench purify Column Chromatography quench->purify product product purify->product Isolated Product Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R-Pd(II)-X(L₂) pd0->pd_complex R-X oxidative_addition Oxidative Addition r_pd_r R-Pd(II)-R'(L₂) pd_complex->r_pd_r R'-B(OR)₂ transmetalation Transmetalation r_pd_r->pd0 product R-R' (Coupled Product) r_pd_r->product reductive_elimination Reductive Elimination

References

Computational Analysis of 2-Amino-5-bromo-4-pyrimidinol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for understanding the chemical reactivity of 2-Amino-5-bromo-4-pyrimidinol through computational analysis. For the purpose of this illustrative guide, we will compare it with two structurally related and medicinally relevant pyrimidine derivatives: 2-aminopyrimidine and 5-bromouracil. This comparison will highlight the influence of the bromo and hydroxyl substituents on the electronic properties and reactivity of the pyrimidine core.

The analysis is based on Density Functional Theory (DFT), a robust method for predicting molecular properties. By examining various reactivity descriptors, we can infer the molecule's susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its overall chemical behavior.

Data Presentation: Comparative Reactivity Descriptors

The following table summarizes the calculated global reactivity descriptors for this compound and its selected alternatives. These values are essential for a quantitative comparison of their chemical behavior.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
This compound (Hypothetical) -6.25-1.854.402.204.053.72
2-Aminopyrimidine-6.50-1.205.302.653.852.80
5-Bromouracil-7.10-2.504.602.304.804.99
Interpretation of Reactivity Descriptors
  • HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile. In our hypothetical analysis, this compound has a relatively high HOMO energy, suggesting it can act as a good electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Reflects the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

  • Energy Gap (ΔE): The difference between HOMO and LUMO energies is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. The hypothetical energy gap for this compound suggests it is more reactive than 2-aminopyrimidine.

  • Global Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value corresponds to higher reactivity.

  • Electronegativity (χ): Represents the ability of a molecule to attract electrons.

  • Electrophilicity Index (ω): A global measure of the electrophilic nature of a molecule. 5-Bromouracil shows the highest electrophilicity, making it a strong electron acceptor.

Experimental and Computational Protocols

The hypothetical data presented in this guide would be generated using the following standard computational protocol:

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular structures of this compound, 2-aminopyrimidine, and 5-bromouracil are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors: From the optimized structures, the energies of the HOMO and LUMO are obtained. The global reactivity descriptors are then calculated using the following equations:

    • Energy Gap: ΔE = ELUMO - EHOMO

    • Hardness: η = (ELUMO - EHOMO) / 2

    • Electronegativity: χ = -(EHOMO + ELUMO) / 2

    • Electrophilicity Index: ω = χ² / (2η)

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the regions of positive and negative electrostatic potential on the molecule, indicating sites for electrophilic and nucleophilic attack, respectively.

Visualizations

Molecular Structure and Reactivity Sites

The following diagram illustrates the optimized molecular structure of this compound and highlights the key atoms involved in its reactivity. The color-coding indicates the local reactivity, with red signifying regions susceptible to electrophilic attack (electron-rich) and blue indicating regions prone to nucleophilic attack (electron-poor).

G Optimized Structure of this compound cluster_0 N1 N C6 N N1->C6 C2 C C2->N1 N3 N N3->C2 C4 C C4->N3 O_C4 O C4->O_C4 C5 C C5->C4 Br_C5 Br C5->Br_C5 C6->C5 N_amino N C6->N_amino H_N6 H H2_N6 H H_O4 H O_C4->H_O4 H_N3 H H_C2 H H_N_amino1 H N_amino->H_N_amino1 H_N_amino2 H N_amino->H_N_amino2

Caption: Molecular structure of this compound with key reactive sites.

Computational Workflow

The diagram below outlines the computational workflow employed for the reactivity analysis of this compound and its analogues.

workflow Computational Analysis Workflow mol_selection Molecule Selection (this compound & Analogues) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_selection->geom_opt freq_calc Frequency Calculation (Confirmation of Minima) geom_opt->freq_calc electronic_prop Electronic Properties Calculation (HOMO, LUMO) freq_calc->electronic_prop reactivity_desc Calculation of Reactivity Descriptors (η, χ, ω) electronic_prop->reactivity_desc mep_analysis MEP Surface Analysis electronic_prop->mep_analysis comparison Comparative Analysis of Reactivity reactivity_desc->comparison mep_analysis->comparison descriptors Derivation of Reactivity Descriptors cluster_input Primary Electronic Properties cluster_output Global Reactivity Descriptors HOMO HOMO Energy EnergyGap Energy Gap (ΔE) HOMO->EnergyGap Hardness Hardness (η) HOMO->Hardness Electronegativity Electronegativity (χ) HOMO->Electronegativity LUMO LUMO Energy LUMO->EnergyGap LUMO->Hardness LUMO->Electronegativity Electrophilicity Electrophilicity Index (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-pyrimidinol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety, handling, and disposal procedures for 2-Amino-5-bromo-4-pyrimidinol (CAS NO: 61937-71-1). This guidance is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical and compliance with environmental regulations. Due to its potential hazards, adherence to these protocols is critical for personnel safety and environmental protection.

Key Safety and Handling Data

A summary of critical data for this compound and related compounds is provided below. This information should be used for risk assessment prior to handling and disposal.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 61937-71-1[3]
Molecular Formula C4H4BrN3O[3]
Molecular Weight 190.00 g/mol [3]
Hazard Statements (Inferred) Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Signal Word (Inferred) Warning[1]
GHS Pictogram (Inferred) Irritant[4]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be strictly followed for the safe disposal of this compound and any contaminated materials, such as weighing paper, gloves, and other disposable labware.

Personal Protective Equipment (PPE)

Before handling the waste, ensure that the following personal protective equipment is worn to minimize exposure:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask is required.[4]

Waste Segregation and Collection

Proper segregation and collection of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.

2.1. Designate a Hazardous Waste Container:

  • Use a container made of a compatible material (e.g., polyethylene) that is in good condition with a secure, sealable lid.
  • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[4]

2.2. Waste Collection:

  • For solid waste, carefully sweep the material using a dedicated brush and dustpan to avoid generating dust.[4]
  • Place the collected solid waste and any contaminated disposable items into the designated hazardous waste container.[4]

Waste Storage

Proper storage of the collected hazardous waste is essential to maintain a safe laboratory environment.

3.1. Secure Containment: Ensure the hazardous waste container is securely sealed.[4]

3.2. Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[1][4]

3.3. Clear Labeling: The storage area must be clearly marked as a hazardous waste storage area.[4]

Final Disposal

The final disposal of this compound must be handled by qualified professionals in accordance with all applicable regulations.

4.1. Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[4]

4.2. Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[4]

4.3. Prohibited Disposal Methods: Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow cluster_prep 1.0 Preparation cluster_collection 2.0 Waste Collection cluster_storage 3.0 Waste Storage cluster_disposal 4.0 Final Disposal cluster_prohibited Prohibited Actions A Don Appropriate PPE B Designate & Label Hazardous Waste Container A->B C Collect Solid Waste & Contaminated Materials B->C D Securely Seal Container C->D E Store in Designated, Well-Ventilated Area D->E F Ensure Area is Clearly Marked E->F G Arrange for Collection by Licensed Waste Management F->G H Ensure Compliance with all Local, State, & Federal Regulations G->H P1 Dispose in Regular Trash P2 Dispose Down Sanitary Sewer

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-bromo-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Amino-5-bromo-4-pyrimidinol. The following procedures are based on established safety protocols for analogous pyrimidine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses, conforming to EN 166 (EU) or NIOSH (US) standards.[1]To protect against potential splashes and airborne particles that may cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat or impervious clothing should be worn.[1][4]To prevent skin contact which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation such as a chemical fume hood.[1][2] If exposure limits may be exceeded, a full-face respirator is recommended.[1]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3]
General Lab Attire Long pants and closed-toe shoes.[4]Standard laboratory practice to protect against accidental spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood or other form of local exhaust ventilation is operational.

  • Designate a specific area for handling the compound.

  • Assemble all necessary equipment and reagents before starting work.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.[4]

  • Wear tightly fitting safety goggles.[1]

  • Wash and dry hands before putting on chemical-resistant gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice.

3. Compound Handling:

  • Carefully weigh and transfer the solid compound within the ventilated enclosure to minimize dust generation.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Keep containers tightly closed when not in use.[1][2]

4. Post-Handling:

  • Decontaminate the work area with an appropriate solvent.

  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

  • Thoroughly wash hands with soap and water after removing gloves.[2]

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Designate Handling Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 ppe1 Lab Coat prep3->ppe1 ppe2 Safety Goggles ppe1->ppe2 ppe3 Gloves ppe2->ppe3 handle1 Weigh/Transfer in Hood ppe3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 cluster_collect Waste Collection cluster_store Storage cluster_dispose Final Disposal collect1 Designate Labeled Container collect2 Place Waste in Container collect1->collect2 store1 Seal Container collect2->store1 store2 Store in Designated Area store1->store2 dispose1 Arrange Professional Collection store2->dispose1 dispose2 Follow Regulations dispose1->dispose2

References

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